(3,4,5,11,12,21,22,23-Octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)23-13(43-27)5-42-25(40)7-3-11(30)17(33)19(35)14(7)15-8(26(41)44-23)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-38H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIJLTSMNXUNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-46-4 | |
| Record name | Strictinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Natural Abundance and Botanical Origin Studies of Strictinin
Distribution of Strictinin Across Plant Species
Strictinin's presence has been noted in a range of plant species, belonging to diverse genera. nih.gov
Prominent Strictinin-Accumulating Plant Genera (e.g., Camellia sinensis, Myrothamnus flabellifolius, Rosa roxburghii, Psidium guajava)
Strictinin has been identified in several notable plant genera. It is found in Camellia sinensis, the tea plant. invivochem.com Although typically a minor component in most tea varieties, strictinin can be a major constituent in Pu'er tea. nih.govresearchgate.net Strictinin has also been isolated from Myrothamnus flabellifolius. mdpi.com Additionally, strictinin isomers have been extracted from the root of Rosa roxburghii. mdpi.com While Psidium guajava (guava) is known to contain tannins, the search results did not specifically confirm strictinin as a prominent compound in this genus within the provided context. Strictinin has also been detected in other species such as Callistemon subulatus, strawberries (Fragaria × ananassa Duch.), and Platycarya strobilacea. nih.govresearchgate.netnih.gov
Variation in Strictinin Content within Plant Varieties and Cultivars
The content of strictinin can vary significantly within different varieties and cultivars of a single plant species. nih.gov For instance, in Camellia sinensis, strictinin is a major constituent in some Pu'er tea varieties, sometimes even being the most abundant phenolic compound, unlike in most other tea varieties where catechins are predominant. nih.govresearchgate.net This highlights that genetic factors associated with specific varieties can influence strictinin accumulation. basicmedicalkey.commpg.de
Influence of Environmental Factors on Strictinin Accumulation
Environmental factors can play a significant role in the accumulation of secondary metabolites like strictinin in plants. d-nb.infomaxapress.comnih.gov Factors such as temperature, light intensity, water availability (drought), elevated CO2, ozone, soil water, soil salinity, and soil fertility can impact plant physiological and biochemical responses, including secondary metabolism. d-nb.infomaxapress.comnih.govfrontiersin.org While the specific influence of each environmental factor on strictinin synthesis and accumulation requires further detailed study, it is understood that these conditions can cause variations in the levels of secondary metabolites. d-nb.info For example, light intensity and photoperiod can significantly influence the amount of accumulated plant secondary metabolites. maxapress.com
Factors Influencing Strictinin Concentration in Plant Extracts
The final concentration of strictinin in plant extracts is a result of complex interactions between genetic potential and environmental and agronomic influences.
Geographical and Climatic Determinants of Strictinin Levels
Geographical location and climatic factors are important determinants of the chemical composition of plants, including the levels of compounds like strictinin. semanticscholar.orgresearchgate.netsci-hub.se Climate factors such as precipitation and temperature can significantly influence plant growth and the accumulation of secondary metabolites. frontiersin.orgmdpi.com Different medicinal plant species have distinct habitat preferences, and the agro-climatic environment of a growing region can contribute to variations in the content of bioactive compounds. frontiersin.orgresearchgate.net
Agronomic Practices and Harvesting Impact on Strictinin Yield
Agronomic practices and harvesting methods can influence the yield and quality of plant raw material, including the concentration of secondary metabolites. uef.firesearchgate.netgssrr.orgmdpi.com Factors such as planting density, planting method, timing of planting, weeding, fertilization, and harvesting time and frequency can impact crop growth and the accumulation of active substances. researchgate.netgssrr.orgmdpi.com For instance, studies on other plants have shown that harvesting methods and plant density can affect the yield of raw material and the content of compounds like tannins. mdpi.com The maturity of plant tissues at the time of harvest can also influence the content of certain compounds. researchgate.net Optimizing these practices is crucial for maximizing the yield and desired chemical composition of plant extracts. maxapress.commdpi.com
Post-Harvest Processing Effects on Strictinin Integrity and Concentration
Post-harvest processing significantly influences the integrity and concentration of strictinin, particularly in tea. Strictinin is known to be thermally unstable and tends to degrade at temperatures exceeding 80 °C. nih.govencyclopedia.pubmdpi.com
Studies on tea beverages have shown that strictinin can decompose into ellagic acid and gallic acid, especially during heat sterilization processes like autoclaving at 121 °C for 7 minutes. nih.govencyclopedia.pubgoogle.com This thermal degradation is a key factor in the reduction of strictinin content in processed tea products. nih.govgoogle.com The decomposition of strictinin to ellagic acid during storage has also been identified as a cause for the formation of secondary sediment in tea beverages. google.comgoogle.com Maintaining the pH of strictinin-containing tea beverages at or below 4.5 during storage can help suppress the degradation of strictinin over time. google.comgoogle.com
The method of extraction can also impact the yield of strictinin. While specific data on strictinin extraction yields using different methods is not extensively detailed in the provided results, research on extracting other compounds from plant materials highlights that extraction methods, including solvent choice, temperature, and time, play a crucial role in the yield and quality of the extracted compounds. cigrjournal.orgbiochemjournal.comemanresearch.org For example, in the extraction of coconut oil, chemical extraction methods generally yield higher amounts compared to mechanical or traditional methods. cigrjournal.org Similarly, studies on isolating strictinin-rich tea polyphenols from green tea extract have explored methods involving zirconium phosphate (B84403), demonstrating that the calcination temperature of the adsorbent and the adsorption/desorption time can influence the purity and content of strictinin in the isolated product. researchgate.net
Based on the available information, a conceptual data table illustrating the potential impact of processing on strictinin content in tea could be presented as follows, assuming a hypothetical initial strictinin concentration:
| Processing Method | Temperature (°C) | Time (minutes) | Hypothetical Strictinin Concentration (mg/g) | Notes |
| Fresh Leaf (Baseline) | N/A | N/A | X | Varies by origin and plant variety. nih.gov |
| Heating (e.g., Tea Infusion) | > 80 | Varies | Likely lower than baseline | Strictinin is thermally unstable. nih.govencyclopedia.pub |
| Autoclaving | 121 | 7 | Significantly lower, potentially near zero | Decomposition to ellagic acid and gallic acid occurs. nih.govencyclopedia.pubgoogle.com |
| Storage (pH > 4.5) | Room Temp | Long term | Decreases over time | Decomposition to ellagic acid. google.comgoogle.com |
| Storage (pH ≤ 4.5) | Room Temp | Long term | Degradation suppressed | Helps maintain strictinin integrity. google.comgoogle.com |
Note: The values in the "Hypothetical Strictinin Concentration" column are illustrative and would require specific experimental data for accuracy.
The stability of strictinin in stock solutions has also been studied, indicating that storage conditions impact its integrity. For example, strictinin stock solutions stored at -80°C were stable for 6 months, while those stored at -20°C were stable for 1 month. medchemexpress.commedchemexpress.com
Biosynthesis and Biogenesis of Strictinin
Elucidation of Strictinin Biosynthetic Pathway
The biosynthetic pathway of strictinin involves the formation of a glucose ester with gallic acid, followed by oxidative coupling and further modifications. fda.gov.tw Research into the synthesis of ellagitannins, including strictinin, has provided insights into the potential enzymatic reactions involved in their natural formation. acs.orgresearchgate.netjst.go.jp
Precursor Identification and Metabolic Flux Analysis
The primary precursors for strictinin biosynthesis are glucose and gallic acid. fda.gov.twjst.go.jp Gallic acid is a phenolic compound derived from the shikimate pathway. Glucose serves as the central carbohydrate core onto which galloyl and HHDP groups are attached. fda.gov.twjst.go.jp
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgiitd.ac.in While general MFA principles are well-established and applied to various metabolic pathways wikipedia.orgiitd.ac.in, specific detailed metabolic flux analysis directly related to strictinin biosynthesis in plants is an area of ongoing research. Studies on related hydrolyzable tannins in plants like strawberries have explored the metabolic transitions and accumulation of these compounds, providing indirect evidence of metabolic flux towards their synthesis. uef.fioup.com For instance, the levels of precursors like β-glucogallin and pentagalloyl glucose are indicative of the flux through the early stages of hydrolyzable tannin synthesis, which precedes the formation of ellagitannins like strictinin. frontiersin.orgoup.comagrobiology.ru
Enzymatic Steps and Key Enzymes in Strictinin Formation
The formation of strictinin involves several key enzymatic steps:
Galloylation of Glucose: The initial step involves the esterification of glucose with gallic acid. Uridine 5′-diphosphate (UDP)-glucose is often utilized as the glycosyl donor in enzymatic glycosylation reactions in plant polyphenol biosynthesis. jst.go.jp Enzymes like UDP-glucosyltransferases are likely involved in attaching the first galloyl group to glucose, forming β-glucogallin. jst.go.jpoup.com
Sequential Galloylation: Additional galloyl groups are sequentially added to the glucose core. Studies on related ellagitannins suggest the involvement of specific galloyltransferases responsible for attaching galloyl groups at different positions on the glucose molecule. jst.go.jpoup.com For example, β-glucogallin: β-glucogallin 6-O-galloyltransferase and other galloyltransferases with varying molecular weights have been identified in the synthesis of gallotannins and ellagitannin precursors. oup.com
Oxidative Coupling: A crucial step in ellagitannin formation is the oxidative coupling of two galloyl groups to form the hexahydroxydiphenoyl (HHDP) unit. fda.gov.twresearchgate.net This intramolecular oxidative phenol (B47542) coupling typically occurs between galloyl groups attached to specific positions on the glucose core, such as the 4 and 6 positions in the case of strictinin. fda.gov.twresearchgate.netacs.orgjst.go.jp Phenol oxidases (EC 1.10.3.2) are hypothesized to catalyze this oxidative coupling reaction. researchgate.netjst.go.jp
Lactonization: Following oxidative coupling, the HHDP group forms a cyclic structure via lactonization, resulting in the characteristic HHDP bridge found in strictinin. acs.orgfda.gov.tw
Key enzymes involved are likely to include UDP-glucosyltransferases for initial galloylation, specific galloyltransferases for subsequent additions, and phenol oxidases for the oxidative coupling step. researchgate.netjst.go.jpoup.com
Stereochemical Aspects of Strictinin Biosynthesis
Strictinin contains a chiral center at the HHDP moiety, specifically an (S)-hexahydroxydiphenoyl group linked to the 4,6-positions of the glucose core. acs.orgacs.orgworldscientific.comthieme-connect.com The stereochemical outcome of the oxidative coupling step is crucial for the correct formation of strictinin. In chemical synthesis, achieving the correct (S) configuration of the HHDP group has been a key challenge, and methods have been developed to control this stereoselectivity. acs.orgacs.orgworldscientific.comthieme-connect.com In nature, the enzymatic machinery, particularly the phenol oxidase involved in the oxidative coupling, is presumed to control this stereochemical outcome, leading to the specific (S) configuration observed in strictinin. researchgate.netthieme-connect.com The chirality of the glucose core itself also influences the stereochemical course of the HHDP formation. acs.org
Genetic Regulation of Strictinin Biosynthesis
The biosynthesis of secondary metabolites like strictinin is often regulated at the genetic level, involving specific genes encoding the biosynthetic enzymes and regulatory elements controlling their expression. wikipedia.org
Identification and Characterization of Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are physically linked sets of genes in a genome that are involved in the production of a specific metabolic pathway, often secondary metabolites. wikipedia.orgnih.govmdpi.commdpi.com These gene clusters frequently contain genes encoding biosynthetic enzymes, regulatory proteins, and transport proteins. wikipedia.org While BGCs are well-documented in bacteria and fungi, their presence and organization for complex plant polyphenols like strictinin are less extensively characterized compared to microbial systems. wikipedia.org Research in plant genomics and transcriptomics, particularly in strictinin-producing plants, is crucial for identifying potential gene clusters involved in ellagitannin biosynthesis. Studies have begun to identify genes encoding enzymes like galloyltransferases and carboxylesterases that are implicated in hydrolyzable tannin synthesis, which could be part of such clusters. oup.com
Gene Expression Analysis Related to Strictinin Production
Gene expression analysis, often utilizing techniques like RNA sequencing (RNA-Seq), is a powerful tool to study the transcriptional activity of genes involved in metabolic pathways. galaxyproject.orggeneviatechnologies.com By comparing gene expression profiles in different plant tissues, developmental stages, or in response to environmental stimuli, researchers can identify genes that are highly expressed and potentially correlated with strictinin accumulation. galaxyproject.orggeneviatechnologies.comsdstate.edu Studies investigating the accumulation of hydrolyzable tannins in plants have employed transcriptomic analysis to identify candidate genes involved in the pathway. oup.com For example, research in strawberries has correlated the expression levels of genes encoding enzymes like galloyl glucosyltransferase and serine carboxypeptidase-like acyltransferases with the accumulation of gallotannins and ellagitannin precursors. oup.com Such analyses can provide valuable insights into the genetic regulation of strictinin biosynthesis and help pinpoint key genes for further functional characterization. oup.com
Data Table: Key Enzymes and Proposed Roles in Hydrolyzable Tannin Biosynthesis (Relevant to Strictinin)
| Enzyme Class | Proposed Role in Biosynthesis | Notes |
| UDP-Glucosyltransferase | Initial galloylation of glucose to form β-glucogallin. | Utilizes UDP-glucose as a donor. jst.go.jp |
| Galloyltransferases | Sequential addition of galloyl groups to the glucose core. | Specificity for different hydroxyl positions on glucose. jst.go.jpoup.com |
| Phenol Oxidase (EC 1.10.3.2) | Oxidative coupling of galloyl groups to form the HHDP unit. | Crucial for ellagitannin formation and stereochemistry. researchgate.netjst.go.jpthieme-connect.com |
| Serine Carboxypeptidase-like Acyltransferases (SCPL-ATs) | Involved in galloylation reactions in hydrolyzable tannin synthesis. | Identified in studies on strawberry tannins. oup.com |
| Carboxylesterases (CXEs) | Can influence the pool of galloyl donors. | Affect the galloylation-degalloylation cycle. oup.com |
Data Table: Examples of Ellagitannins and Precursors Found in Plants
| Compound Name | PubChem CID | Relevance to Strictinin Biosynthesis | Source Plants Mentioned |
| Strictinin | 73330 | Target compound | Pu'er tea, Strawberry, Walnut, Camellia sinensis wikipedia.orgfrontiersin.orgnih.govresearchgate.net |
| β-Glucogallin | Not readily available in search results | Precursor (glucose + one galloyl) | Tea, Strawberry frontiersin.orgoup.com |
| Pentagalloyl glucose | Not readily available in search results | Precursor (glucose + five galloyl) | Red alder frontiersin.org |
| Tellimagrandin I | 73179 | Related ellagitannin | Red alder, Walnut frontiersin.orgresearchgate.net |
| Tellimagrandin II | Not readily available in search results | Related ellagitannin | Red alder, Walnut frontiersin.orgresearchgate.net |
| Pedunculagin | 442688 | Related ellagitannin | Red alder, Strawberry, Walnut frontiersin.orgresearchgate.netoup.comagrobiology.ru |
| Casuarinin | 13834145 | Related ellagitannin | Red alder, Walnut frontiersin.orgresearchgate.net |
| Ellagic acid | 5281855 | Degradation product | Pu'er tea, Strawberry, Walnut researchgate.netfda.gov.twoup.com |
| Gallic acid | 370 | Precursor | Pu'er tea, Strawberry, Walnut researchgate.netfda.gov.twoup.com |
Regulatory Mechanisms of Strictinin Pathway Genes
The biosynthesis of specialized metabolites like strictinin in plants is a complex process influenced by a variety of regulatory mechanisms, operating primarily at the transcriptional level. While specific detailed studies focusing solely on the regulatory mechanisms governing every gene in the strictinin biosynthesis pathway are limited in the provided search results, insights can be drawn from research on related plant secondary metabolic pathways and the general principles of gene regulation in response to environmental cues.
One well-studied example within plant secondary metabolism is the regulation of strictosidine (B192452) synthase (STR), a pivotal enzyme in the biosynthesis of terpenoid indole (B1671886) alkaloids, a class of compounds structurally related to strictinin precursors. Research on Catharanthus roseus (Madagascar periwinkle) has shown that the expression of the Str1 gene, encoding strictosidine synthase, is inducible by fungal elicitors. nih.gov This indicates a regulatory mechanism responsive to biotic stress. Studies investigating the promoter region of the Str1 gene identified enhancer sequences located between positions -339 and -145 upstream of the gene. nih.gov These regions were found to bind nuclear protein factors, including GT-1. nih.gov Another binding site, a G-box motif located around position -105, was shown to bind nuclear and cloned G-box-binding factors (GBFs). nih.gov However, a mutation in this G-box did not abolish the elicitor responsiveness of the Str1 promoter, suggesting the involvement of other regulatory elements or novel mechanisms. nih.gov
Environmental factors are known to significantly impact the biosynthesis and accumulation of plant secondary metabolites, including polyphenolic compounds. mdpi.commaxapress.comnih.gov Factors such as light intensity and quality, temperature fluctuations, water availability (drought stress), soil composition, and biotic interactions (pathogens, herbivores) can modulate the synthesis of these compounds. mdpi.commaxapress.comnih.govfrontiersin.org These environmental signals can trigger changes in gene expression patterns by affecting the levels or activity of regulatory proteins, such as transcription factors. bioninja.com.auwikipedia.org Transcription factors bind to specific DNA sequences, known as control elements (including promoters, enhancers, and silencers), to either activate or repress the transcription of target genes involved in metabolic pathways. bioninja.com.auwikipedia.orgpressbooks.pub
While direct experimental data detailing how these environmental factors specifically regulate the genes encoding enzymes in the strictinin biosynthesis pathway is not extensively covered in the provided results, the general principles observed in other secondary metabolic pathways suggest similar regulatory mechanisms are likely at play. For instance, increased light intensity has been shown to enhance flavonoid biosynthesis in tea plants by promoting the accumulation of flavonol glycosides and anthocyanins, while shading can diminish the build-up of certain bitter compounds. researchgate.net Drought stress can also increase the concentration of secondary metabolites in plant tissues. maxapress.comnih.gov These responses are mediated by the intricate regulation of the genes encoding the biosynthetic enzymes.
Transcriptome analysis in plants has revealed that environmental conditions can significantly influence gene expression in key metabolic pathways, including phenylpropanoid biosynthesis and flavonoid biosynthesis, which are related to the pathway producing strictinin. frontiersin.org Transcription factors such as NAC, MYB, and WRKY are known to modulate these pathways in response to environmental stressors. frontiersin.org Additionally, epigenetic modifications, such as DNA methylation and histone acetylation, may also play a role in influencing gene expression under varying environmental conditions. frontiersin.org
Chemical Synthesis and Analogues of Strictinin
Total Synthesis Approaches to Strictinin
Total synthesis of strictinin has been a subject of research, with various strategies developed to construct its complex structure, which includes a glucose core esterified with gallic acid and a hexahydroxydiphenoyl (HHDP) group. acs.orgresearchgate.netresearchgate.net Pioneering work in this area was reported by the groups of Khanbabaee and Yamada. jst.go.jp
Development of Novel Synthetic Methodologies for Strictinin Core Structure
Novel synthetic methodologies have focused on efficient and stereoselective construction of the strictinin core, particularly the ester linkages and the HHDP moiety on the glucose scaffold. One unconventional retrosynthetic approach involves the sequential site-selective introduction of galloyl groups into unprotected glucose. researchgate.netresearchgate.netjst.go.jp This strategy aims to reduce the number of synthetic steps compared to traditional protection/deprotection methods. jst.go.jpjst.go.jp Another key aspect is the chemo- and stereoselective glycosidation using unprotected glucose as a glycosyl donor. jst.go.jp
Intramolecular Coupling Strategies in Strictinin Synthesis
Intramolecular coupling is a key step in the total synthesis of strictinin, specifically for forming the 4,6-(S)-hexahydroxydiphenoyl (HHDP) bridge, which includes an 11-membered bislactone ring. acs.orgnih.govjst.go.jp This involves the oxidative aryl-aryl coupling of gallate units. acs.orgnih.gov A high-yield total synthesis of (-)-strictinin has been achieved through intramolecular coupling of gallates, optimizing the reaction conditions to achieve quantitative formation of the HHDP bridge with perfect control of axial chirality. acs.orgnih.gov The coupling is often induced oxidatively, for instance, using CuCl₂-n-BuNH₂. acs.orgnih.govjst.go.jp
Chemoenzymatic and Stereoselective Synthesis of Strictinin
Chemoenzymatic approaches have emerged as powerful tools in the synthesis of complex glycosides, including ellagitannins like strictinin. beilstein-journals.orgresearchgate.netuniversiteitleiden.nl These methods often utilize enzymes like glycosyltransferases or nucleoside phosphorylases for selective glycosylation reactions, sometimes employing unprotected saccharide donors and acceptors. beilstein-journals.org Stereoselective synthesis is crucial for obtaining the correct isomer of strictinin, particularly the β-anomeric configuration of the galloyl group and the (S)-configuration of the HHDP moiety. acs.orgjst.go.jpmdpi.comresearchgate.net Methods for achieving high stereoselectivity in glycosylation, such as Mitsunobu conditions with unprotected glucose or using specific catalysts, have been explored in the context of strictinin synthesis. researchgate.netresearchgate.netjst.go.jpbeilstein-journals.orgmdpi.com
Semi-Synthesis Strategies for Strictinin Derivatization
Semi-synthesis involves using a naturally occurring compound as a starting material for chemical modifications. google.comgoogle.comnih.gov While the provided search results focus heavily on total synthesis, semi-synthesis strategies for strictinin would involve isolating strictinin from natural sources and then performing targeted chemical reactions to create analogues or derivatives.
Preparation of Strictinin Analogues and Derivatives
The preparation of strictinin analogues and derivatives is important for exploring the relationship between structural modifications and biological activities. This can involve altering the galloyl or HHDP moieties, modifying the glucose core, or attaching other functional groups. Although specific examples of strictinin semi-synthesis for analogue preparation were not extensively detailed in the search results, the development of reliable total synthesis methods facilitates the preparation of strictinin and its analogues in pure form for further research. acs.org The ability to synthesize chiral and modifiable hexahydroxydiphenoyl compounds is also relevant for creating analogues with variations in the HHDP unit. acs.org
Structural Modifications for Mechanistic Probes
Structural modifications of strictinin can yield mechanistic probes to help understand how strictinin interacts with biological targets and exerts its effects. By systematically altering specific parts of the molecule, researchers can investigate the role of different functional groups and structural features in its biological activities, such as its reported antiviral or antibacterial properties. nih.govresearchgate.netsci-hub.se For example, studies on the antimicrobial mechanism of strictinin isomers have provided insights into how these compounds affect bacterial processes like protein synthesis and induce oxidative stress. sci-hub.seacs.org Creating analogues with targeted modifications can help to further elucidate the specific interactions responsible for these observed effects.
Structure-Activity Relationship (SAR) Studies of Strictinin Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For strictinin and its analogues, SAR studies have begun to shed light on the key structural features responsible for their observed effects, particularly in in vitro and cellular contexts.
Correlation of Structural Motifs with Specific Biological Activities (in vitro/cellular)
Research into the SAR of strictinin often involves comparing its activity to that of structurally related hydrolyzable tannins and synthetic analogues. These studies suggest that specific structural motifs within the ellagitannin framework are critical for particular biological effects.
For instance, studies investigating the antiviral activity of strictinin and related compounds against influenza viruses and coronaviruses have provided insights into relevant structural features. Strictinin has shown in vitro inhibitory activity against influenza A and B viruses and human parainfluenza virus type-1 at non-toxic concentrations nih.govresearchgate.net. It has been proposed that strictinin may interact directly with viral particles or host cell surface proteins to prevent viral entry nih.gov.
In the context of coronavirus research, strictinin demonstrated significant inhibitory activity against mouse hepatitis virus (MHV), a β-coronavirus used as a surrogate for SARS-CoV mdpi.comnih.gov. Time-of-drug addition studies indicated that strictinin's inhibitory effect was more pronounced when added during or after viral adsorption, suggesting interference with viral entry and/or critical post-entry steps mdpi.comnih.gov.
Comparisons with other hydrolyzable tannins like chebulinic acid and chebulagic acid, which are structurally analogous to strictinin, have revealed both similarities and differences in their antiviral mechanisms mdpi.comencyclopedia.pub. While these analogues also exhibit broad-spectrum antiviral activities, their proposed mechanisms can differ. For example, a common chebuloyl moiety present in chebulinic acid and chebulagic acid was suggested to be key for neuraminidase inhibition, a mechanism not observed for strictinin mdpi.com. This highlights that even subtle structural variations can lead to different targets and mechanisms of action within the same class of compounds.
Another area where SAR has been explored is the anti-obesity effect, linked to the inhibition of pancreatic lipase (B570770) activity. Strictinin has shown dose-dependent in vitro inhibition of pancreatic lipase nih.gov. While specific detailed SAR studies on strictinin analogues for this activity were not extensively found in the provided results, general SAR principles for polyphenols suggest that the number of galloyl groups and the degree of oligomerization can influence functionality mdpi.com. Strictinin contains galloyl groups esterified to a glucose core, and the arrangement and presence of these groups are likely contributors to its inhibitory potential against enzymes like pancreatic lipase.
In anti-allergic activity studies, strictinin was shown to inhibit STAT6 signaling in peripheral blood mononuclear cells dose-dependently, while catechins, another class of tea polyphenols, did not show this activity under the same conditions nih.govencyclopedia.pub. This suggests that the specific ellagitannin structure of strictinin, distinct from the flavan-3-ol (B1228485) structure of catechins, is important for this particular cellular effect.
| Compound | Structural Feature(s) | Observed In Vitro/Cellular Activity |
|---|---|---|
| Strictinin | Ellagitannin with galloyl and hexahydroxydiphenoyl groups esterified to glucose | Antiviral (Influenza, MHV), Pancreatic Lipase Inhibition, STAT6 Signaling Inhibition |
| Chebulinic Acid | Ellagitannin with chebuloyl and galloyl groups | Antiviral (broad-spectrum), Neuraminidase Inhibition (proposed) mdpi.comencyclopedia.pub |
| Chebulagic Acid | Ellagitannin with chebuloyl and digalloyl groups | Antiviral (broad-spectrum), Neuraminidase Inhibition (proposed), SARS-CoV-2 3CLpro inhibition mdpi.commdpi.comencyclopedia.pub |
| Punicalagin | Ellagitannin | Antiviral (broad-spectrum), SARS-CoV-2 3CLpro inhibition mdpi.commdpi.comencyclopedia.pub |
| Catechins | Flavan-3-ols | Limited or no STAT6 signaling inhibition nih.govencyclopedia.pub |
Design Principles for Modulating Strictinin's Molecular Interactions
Modulating the molecular interactions of strictinin and its analogues for improved or altered biological activity involves understanding the principles governing ligand-receptor binding and applying rational design strategies. While specific detailed design principles for synthesizing strictinin analogues were not the primary focus of the search results, the SAR information provides a basis for inferring potential design considerations.
The observed biological activities of strictinin, such as antiviral effects and enzyme inhibition, arise from its interactions with specific biological targets (e.g., viral proteins, host cell receptors, enzymes). These interactions are governed by various molecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions americanpharmaceuticalreview.com.
Based on the SAR insights:
Galloyl Groups: The presence and arrangement of galloyl groups appear to be important for certain activities, such as pancreatic lipase inhibition and potentially antiviral effects mdpi.com. Modifying the number, position, or substitution pattern of these groups could alter binding affinity to target enzymes or proteins.
Hydroxylation Pattern: The numerous hydroxyl groups on strictinin contribute significantly to its polarity and ability to form hydrogen bonds. Modifying the hydroxylation pattern could influence solubility, membrane permeability, and interactions with hydrophilic or polar binding sites.
Stereochemistry: As with many chiral natural products, the specific stereochemistry of strictinin is likely crucial for its biological activity. Changes in stereochemistry in analogues could lead to altered binding modes and efficacy.
In silico methods, such as molecular docking and virtual screening, can be valuable tools in the design of strictinin analogues by predicting how structural modifications might affect binding to target proteins scispace.comresearchgate.net. These computational approaches can help establish SAR by analyzing ligand-protein interactions at an atomic level researchgate.netadvancedsciencenews.com. For example, virtual screening studies have explored the potential binding of strictinin to SARS-CoV-2 proteins, providing theoretical support for its antiviral potential and suggesting possible interaction sites nih.govmdpi.comencyclopedia.pubresearchgate.net.
General principles of drug design, applicable to strictinin analogues, emphasize maximizing favorable interactions with the intended target while minimizing off-target binding americanpharmaceuticalreview.com. This involves carefully considering the type, strength, and geometry of molecular interactions, such as hydrogen bonds which have specific distance and angle requirements americanpharmaceuticalreview.com. The goal is to engineer analogues with improved potency, selectivity, and potentially altered mechanisms of action based on the desired biological outcome.
While the provided search results offer a starting point for understanding strictinin's SAR, further detailed studies involving the synthesis and testing of a diverse range of well-characterized strictinin analogues are needed to fully elucidate the precise structural requirements for each observed biological activity and to inform rational design efforts for developing novel therapeutic agents.
Molecular and Cellular Mechanisms of Action of Strictinin
Strictinin's Interactions with Molecular Targets
Strictinin has been shown to interact with a variety of molecular targets, influencing cellular behavior through distinct mechanisms. These interactions include inhibition of specific enzymes and receptors, as well as direct binding to viral particles and components of microbial cells.
Receptor Tyrosine Kinase (ROR1) Inhibition and Modulation of Downstream Signaling (e.g., PI3K/AKT/GSK3β Pathway)
Strictinin has been identified as an inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is an oncofetal receptor that is minimally expressed in normal adult tissues but is highly expressed in numerous malignancies, where it contributes to pro-tumor functions. nih.govresearchgate.netnih.gov Studies have demonstrated that strictinin interacts strongly with ROR1. nih.govnih.gov This interaction leads to the inhibition of ROR1-mediated oncogenic signaling, particularly the central Phosphatidylinositol 3-kinase (PI3K)-Protein Kinase B (AKT)-Glycogen Synthase Kinase 3 beta (GSK3β) pathway. nih.govresearchgate.netnih.govnih.govexplorationpub.comresearchgate.netnih.govdntb.gov.uaresearchgate.net
Inhibition of ROR1 by strictinin results in a reduction in AKT phosphorylation at serine 473, which in turn inhibits the downstream phosphorylation and inactivation of GSK3β. nih.govresearchgate.netnih.gov This modulation of the PI3K/AKT/GSK3β pathway has been linked to decreased cell survival and the induction of caspase-mediated intrinsic apoptosis in cancer cells, such as triple-negative breast cancer (TNBC) and androgen-independent prostate cancer cells. nih.govresearchgate.netnih.govnih.govexplorationpub.comresearchgate.netnih.govdntb.gov.uaresearchgate.net Strictinin has been shown to suppress the expression of ROR1 and the downstream PI3K-AKT-GSK3β signaling cascade in PC3 prostate cancer cells. nih.govexplorationpub.com In DU145 prostate cancer cells, strictinin also inhibited ROR1 expression and modulated downstream AKT-GSK3β signaling, leading to anti-migratory and anti-invasive effects. explorationpub.comdntb.gov.ua The inhibitory effect on the PI3K/AKT pathway appears to be specific to cancer cell lines expressing ROR1. nih.gov
Enzyme Inhibition Profiles (e.g., Pancreatic Lipase (B570770), α-Glucosidase, α-Amylase, Xanthine (B1682287) Oxidase, Esterase Activity)
Strictinin has demonstrated inhibitory activity against several enzymes involved in metabolic processes. It has been shown to inhibit pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. nih.govencyclopedia.pub This inhibition contributes to the anti-obesity effects observed in some studies, as undigested triglycerides are expelled from the body. nih.govencyclopedia.pub
Studies have also investigated strictinin's effects on enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting their activity can help control postprandial hyperglycemia. While some plant extracts containing strictinin and other polyphenols have shown inhibitory effects on α-glucosidase and α-amylase, specific data solely for strictinin's potency against these enzymes can vary depending on the source and experimental conditions. encyclopedia.pubresearchgate.netmdpi.comeuropeanreview.orgnih.govnih.gov Molecular modeling and docking studies suggest that ellagitannins, including strictinin, can bind to α-glucosidase and α-amylase. encyclopedia.pub
Strictinin has also been evaluated for its effect on xanthine oxidase, an enzyme involved in uric acid production. Research indicates that strictinin supplementation can significantly decrease xanthine oxidase activity, leading to reduced uric acid production. nih.govencyclopedia.pubmdpi.comnih.gov This mechanism contributes to the antihyperuricemia effects observed in cellular and animal models. nih.govencyclopedia.pubmdpi.com
Furthermore, strictinin has been reported to affect esterase activity, although specific details regarding the types of esterases inhibited and the extent of inhibition may require further investigation. Some studies on plant extracts containing strictinin have noted inhibition of pancreatic cholesterol esterase. europeanreview.orgd-nb.info
Data on the inhibitory concentrations (IC50 values) of strictinin against these enzymes can vary across studies and experimental setups. The following table summarizes some reported enzyme inhibition activities, noting that specific IC50 values for isolated strictinin may not always be available and results might be from studies using extracts where strictinin is a component.
| Enzyme | Observed Inhibition | Notes |
| Pancreatic Lipase | Yes | Contributes to anti-obesity effects. nih.govencyclopedia.pub |
| α-Glucosidase | Yes | Suggested by studies on extracts and molecular docking. encyclopedia.pubresearchgate.netmdpi.comeuropeanreview.orgnih.govnih.gov |
| α-Amylase | Yes | Suggested by studies on extracts and molecular docking. encyclopedia.pubresearchgate.netmdpi.comnih.govnih.gov |
| Xanthine Oxidase | Yes | Leads to reduced uric acid production. nih.govencyclopedia.pubmdpi.comnih.gov |
| Pancreatic Cholesterol Esterase | Yes | Observed in studies on plant extracts containing strictinin. europeanreview.orgd-nb.info |
Direct Binding to Viral Particles (in vitro)
In vitro studies have suggested that strictinin may exhibit antiviral activity by directly interacting with viral particles. encyclopedia.pubmdpi.com This proposed mechanism involves strictinin binding to the virus and/or the surface proteins of the host cell membrane, thereby preventing viral entry in the initial stages of infection. encyclopedia.pubmdpi.com
Research on influenza viruses has shown that strictinin can inhibit viral replication in vitro at non-toxic concentrations. encyclopedia.pubmdpi.comnih.govresearchgate.net While strictinin inhibited influenza A virus-induced hemifusion, it did not show detectable interference with viral receptor binding or sialidase activity. encyclopedia.pubmdpi.comnih.gov This supports the hypothesis that strictinin's antiviral effect might involve direct interaction with the virus particle itself or interference with post-attachment steps like membrane fusion. encyclopedia.pubmdpi.comnih.govresearchgate.net Studies with mouse hepatitis virus (MHV) also indicated that strictinin treatment during or after viral attachment significantly reduced viral progeny production. mdpi.com
Macromolecular Interactions within Cellular Contexts
Strictinin, as a relatively small ellagitannin, can engage in macromolecular interactions within the complex cellular environment. researchgate.net Polyphenols, in general, are known to interact with macromolecules such as proteins, polysaccharides, and lipid bilayers. researchgate.net These interactions can be complex and influenced by factors such as hydrogen bonding and hydrophobic forces. researchgate.net
Within cellular contexts, macromolecules function in crowded environments, and their structure and dynamics can be influenced by these conditions. nih.gov Macromolecular interactions, including protein-protein interactions, are essential for various cellular processes like signal transduction. nih.govbuffalo.edu Disordered proteins, which are abundant in cells, often interact with other macromolecules, primarily other proteins and sometimes nucleic acids. mdpi.com
Strictinin's ability to inhibit ROR1 and modulate downstream signaling pathways involves its interaction with this receptor tyrosine kinase, a macromolecule. nih.govresearchgate.netnih.gov The inhibition of various enzymes also represents macromolecular interactions. nih.govencyclopedia.pubresearchgate.netmdpi.comeuropeanreview.orgnih.govnih.govmdpi.comnih.govd-nb.info Direct binding to viral particles, which are macromolecular assemblies, further exemplifies this. encyclopedia.pubmdpi.comnih.govresearchgate.netmdpi.com While the provided information highlights specific macromolecular targets, the broader context of strictinin's interactions within the crowded cellular environment, including potential weak or non-specific interactions with other cellular components, is an area of ongoing research in the field of polyphenol biology. researchgate.netnih.gov
Modulation of Cellular Signaling Pathways
Beyond the direct inhibition of ROR1 and the subsequent impact on the PI3K/AKT/GSK3β pathway, strictinin has been shown to modulate other cellular signaling pathways. Inhibition of the PI3K/AKT/GSK3β cascade by strictinin has been linked to the suppression of downstream pathways related to anti-apoptosis, epithelial-to-mesenchymal transition (EMT), migration, and invasion in cancer cells. nih.govexplorationpub.com This modulation contributes to the observed anti-cancer effects of strictinin. nih.govresearchgate.netnih.govnih.govexplorationpub.comresearchgate.netnih.govdntb.gov.uaresearchgate.net
Strictinin has also been reported to influence inflammatory signaling pathways. In studies investigating its antihyperuricemia effects, strictinin was found to inhibit xanthine-induced NLRP3 inflammasome activation in hepatocytes. mdpi.com This involved the downregulation of key components of the NLRP3 pathway, including NLRP3, caspase-1, and IL-1β. mdpi.com Additionally, strictinin supplementation successfully inhibited the activation of ERK and JNK, and decreased the expression of NF-κB, all of which are involved in signal transduction in response to inflammation. mdpi.com
In the context of anti-allergic activity, strictinin isolated from tea leaves was demonstrated to inhibit interleukin 4-induced STAT6 activation. mdpi.com This suggests a modulation of signaling pathways involved in allergic responses. mdpi.com
These findings indicate that strictinin can influence multiple cellular signaling pathways, contributing to its diverse biological activities, including its anti-cancer, anti-inflammatory, and anti-allergic effects.
Inhibition of NF-κB Signaling Pathway
Strictinin has been shown to mitigate inflammation by inhibiting the NF-κB signaling pathway researchgate.netresearchgate.net. This pathway is a critical regulator of immune and inflammatory responses researchgate.net. Inhibition of NF-κB signaling by strictinin can lead to a reduction in the release of pro-inflammatory cytokines, such as TNF-α and IL-6 researchgate.netresearchgate.net. In a cellular model using AML12 mouse hepatocytes treated with xanthine, strictinin was found to block the activation of the NF-κB pathway nih.gov. This inhibition is considered a mechanism by which strictinin exerts anti-inflammatory effects researchgate.netresearchgate.net.
Inactivation of NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Pathway
The NLRP3 inflammasome is a key component of the innate immune system that triggers inflammation through the activation of caspase-1 and the subsequent secretion of pro-inflammatory cytokines like IL-1β and IL-18 wikipedia.org. Strictinin has demonstrated anti-inflammatory activity through the inactivation of the NLRP3 pathway mdpi.comencyclopedia.pubnih.govresearchgate.net. In AML12 mouse hepatocytes treated with xanthine, which is known to induce inflammation via the NLRP3 pathway, strictinin supplementation significantly decreased inflammation mdpi.comencyclopedia.pubnih.gov. This effect was attributed to the inactivation of the NLRP3 pathway mdpi.comencyclopedia.pubnih.gov. Strictinin treatment was found to inhibit the expression of NLRP3, caspase-1, and IL-1β in these cells nih.gov. Silencing caspase-1 expression in AML12 cells significantly reduced IL-1β production, further supporting that strictinin inhibits inflammation by downregulating NLRP3 inflammasome activation nih.gov. This suggests that strictinin's anti-inflammatory effects are, at least in part, mediated through the suppression of the NLRP3 inflammasome pathway mdpi.comencyclopedia.pubnih.govresearchgate.net.
Modulation of MAPK Pathways (ERK1/2, JNK)
Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and JNK, are involved in various cellular processes, including inflammation, proliferation, and apoptosis. Research indicates that strictinin can influence these pathways. In AML12 mouse hepatocytes treated with xanthine, strictinin was shown to block the activation of the ERK1/2 and JNK pathways, which are known to be inflammation-related nih.gov. This suggests a role for strictinin in modulating MAPK signaling in the context of inflammatory responses nih.gov.
Influence on β-catenin independent pathways
Strictinin has been observed to repress cell migration and invasion in a beta-catenin-independent manner mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.net. While the Wnt/β-catenin pathway is crucial for various cellular processes, including cell migration and proliferation, strictinin's effects on migration and invasion appear to operate through alternative mechanisms mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.net. In triple-negative breast cancer (TNBC) cells, strictinin's repression of migration and invasion is presumed to occur via the reactivated GSK3β's repressive effect on microtubule polymerization and focal adhesion turnover nih.govnih.govbioworld.comresearchgate.netplos.org. This indicates that strictinin influences cellular motility through pathways distinct from direct β-catenin modulation mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.net.
Cellular Responses and Physiological Processes (in vitro/cellular models)
Studies utilizing in vitro and cellular models have provided insights into the effects of strictinin on key cellular responses relevant to diseases like cancer.
Inhibition of Cell Proliferation and Induction of Apoptosis (e.g., Triple Negative Breast Cancer cells, Prostate Cancer cells)
Strictinin has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.netplos.org and potentially prostate cancer cells based on the context of NF-κB inhibition studies researchgate.net. In TNBC cells, strictinin treatment has been shown to repress survival and induce the caspase-mediated intrinsic apoptotic cascade nih.govnih.govbioworld.comresearchgate.netplos.org. This effect is correlated with a reduction in AKT phosphorylation nih.govnih.govbioworld.comresearchgate.netplos.org. Studies on TNBC cells like MDA-MB-231 and BT-549 have shown decreased cell survival and increased apoptosis induction after strictinin treatment nih.govresearchgate.net.
The following table summarizes some research findings on strictinin's effects on cell proliferation and apoptosis in cellular models:
| Cell Line | Effect of Strictinin on Proliferation | Effect of Strictinin on Apoptosis | Key Mechanism(s) Involved | Source(s) |
| Triple Negative Breast Cancer | Inhibited | Induced | Inhibition of ROR1, modulation of PI3K/AKT/GSK3β pathway | mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.netplos.org |
| AML12 mouse hepatocytes | Not directly assessed in snippets | Not directly assessed in snippets | Inhibition of inflammation-related pathways (NF-κB, NLRP3, ERK1/2, JNK) | nih.gov |
Repression of Cell Migration and Invasion
Strictinin has been shown to repress cell migration and invasion in cellular models, particularly in the context of cancer mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.net. In TNBC cell lines such as MDA-MB-231 and BT-549, strictinin treatment has been observed to repress migration and invasion in a dose-dependent manner in wound healing and transwell assays nih.govresearchgate.net. This repression of cell motility is noted to be independent of beta-catenin mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.net and is presumed to be linked to the modulation of the PI3K/AKT/GSK3β pathway and its effects on microtubule dynamics and focal adhesion turnover nih.govnih.govbioworld.comresearchgate.netplos.org. Notably, strictinin showed minimal inhibition on the non-malignant MCF-10A breast epithelial line, suggesting a degree of selectivity towards cancer cells in inhibiting migration and invasion mdpi.comencyclopedia.pubnih.govresearchgate.net.
The table below presents findings on strictinin's impact on cell migration and invasion in cellular models:
| Cell Line | Effect of Strictinin on Migration | Effect of Strictinin on Invasion | Mechanism(s) Involved | Source(s) |
| Triple Negative Breast Cancer | Repressed | Repressed | Beta-catenin independent, modulation of PI3K/AKT/GSK3β pathway | mdpi.comencyclopedia.pubresearchgate.netnih.govnih.govbioworld.comresearchgate.netplos.org |
| Non-malignant MCF-10A | No noticeable effect | No noticeable effect | - | nih.govresearchgate.net |
Regulation of Glucose Uptake in Adipocytes, Muscle Cells, and Hepatocytes
Research suggests that strictinin and its metabolites, such as urolithin A and urolithin B, may influence glucose uptake in key metabolic tissues. Studies have shown that urolithin A and urolithin B were demonstrated to increase glucose uptake in adipocytes, muscle cells, and hepatocytes. encyclopedia.pub This indicates a potential role for strictinin, possibly through its metabolic conversion, in modulating glucose homeostasis in these cell types. Glucose transporters (GLUTs), particularly GLUT2 in hepatocytes and GLUT4 in skeletal muscle and adipose tissue, play critical roles in regulating tissue-specific glucose uptake. nih.govresearchgate.net Insulin binding to its receptors enhances glucose transport into skeletal muscle, adipose tissue, and the heart, primarily via GLUT4 translocation. nih.govscielo.brmdpi.com While the direct mechanism of strictinin on these transporters requires further clarification, the observed effect of its metabolites on glucose uptake in these cells highlights a potential area of impact on glucose metabolism. encyclopedia.pub
Reduction of Lipid Accumulation in Adipocytes and Hepatocytes
Strictinin's metabolites, urolithin A and urolithin B, have also been shown to reduce lipid accumulation in adipocytes and hepatocytes. encyclopedia.pub Lipid accumulation in hepatocytes is associated with cellular stress and inflammation. nih.gov Modulating lipid accumulation in these cells is a key aspect of addressing metabolic disorders. nih.govuniversiteitleiden.nlmdpi.comunige.it While the precise mechanisms by which strictinin or its metabolites reduce lipid accumulation warrant further investigation, this finding suggests a potential benefit in conditions characterized by excessive lipid storage in these tissues. encyclopedia.pub
Prevention of Biofilm Formation by Cariogenic Bacteria (e.g., S. mutans, S. sobrinus)
Strictinin has demonstrated activity against cariogenic bacteria, specifically in preventing biofilm formation by Streptococcus mutans and Streptococcus sobrinus. nih.govresearchgate.netx-mol.comnih.govdntb.gov.ua These bacteria are primary contributors to human dental caries through the formation of dental plaque, a sticky biofilm on the tooth surface. nih.gov Studies have shown that while strictinin exhibited relatively weak inhibition of bacterial growth, it strongly prevented biofilm formation by S. mutans and S. sobrinus. nih.govresearchgate.netx-mol.comnih.gov Notably, strictinin showed higher potency in preventing biofilm formation compared to (-)-epigallocatechin (B1671488) gallate (EGCG), a major catechin (B1668976) also found in tea. nih.govresearchgate.netx-mol.comnih.gov This suggests that the anticaries effect of certain teas, like Pu'er tea, may be significantly attributed to strictinin's ability to inhibit bacterial biofilm formation. nih.govresearchgate.netencyclopedia.pubx-mol.com
Modulation of Inflammatory Mediators (e.g., IL-8, TNF-α, IL-6, MCP-1, Nitric Oxide) in Keratinocytes and other cell lines
Strictinin has been implicated in modulating inflammatory responses by affecting the production of various inflammatory mediators. While specific studies detailing strictinin's direct impact on IL-8, TNF-α, IL-6, MCP-1, and Nitric Oxide in keratinocytes were not explicitly provided, research on related compounds and cellular pathways offers context. Inflammatory responses in keratinocytes involve the activation of transcription factors like NF-κB, which stimulates the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8. nih.govdiva-portal.orgd-nb.info Studies on other compounds have shown modulation of TNF-α, MCP-1, and nitric oxide in the context of inflammation. researchgate.net Further research is needed to fully elucidate strictinin's specific effects on these mediators in keratinocytes and other relevant cell lines.
Impact on STAT6 Activation and IgE Production in Immune Cells
Strictinin has demonstrated anti-allergic activity by inhibiting interleukin 4 (IL-4)-induced STAT6 activation and antigen-specific IgE production in immune cells. researchgate.netnih.govresearchgate.neto-cha.net IL-4 is a key modulator that promotes the class switching of immunoglobulins from IgM to IgE in B cells, and IgE is a central mediator in allergic diseases. researchgate.netnih.govresearchgate.neto-cha.net Strictinin was shown to inhibit STAT6 signaling in peripheral blood mononuclear cells from both healthy and atopic donors in a dose-dependent manner, without observed cytotoxicity. researchgate.netnih.gov Animal studies further supported this, where strictinin supplementation reduced ovalbumin-induced IgE production in mice, while not affecting IgG and IgM levels, indicating a selective downregulation of antigen-specific IgE antibodies activated by IL-4 in vivo. researchgate.netnih.govresearchgate.neto-cha.net The IL-4 receptor α, located in non-lipid rafts, was identified as a potential target of strictinin in inhibiting STAT6 activation. researchgate.netnih.gov This suggests strictinin could potentially be explored for modulating allergic responses by interfering with the IL-4/STAT6 signaling pathway. researchgate.neto-cha.net
Effects on Small Intestinal Transit (mechanistic animal studies)
Strictinin has been shown to possess laxative activity in animal studies, which is attributed to the acceleration of small intestinal transit. mdpi.comencyclopedia.pubmedchemexpress.cominvivochem.comnih.govresearchgate.net This effect was observed in rats and was found to be independent of enhanced gastric emptying, increased food intake, or the induction of diarrhea. mdpi.comencyclopedia.pubmedchemexpress.cominvivochem.comnih.govresearchgate.net The acceleration of small intestinal transit by strictinin suggests a mechanism that promotes the movement of contents through the digestive tract. nih.govresearchgate.net This laxative effect may also be linked to strictinin's ability to block fat absorption in the intestine by inhibiting pancreatic lipase activity, as undigested triglycerides can contribute to a laxative effect. encyclopedia.pub
| Study Model | Observed Effect on Small Intestinal Transit | Reference |
| Rats | Acceleration of small intestinal transit | mdpi.commedchemexpress.cominvivochem.comnih.govresearchgate.net |
Osteogenic Potential in Cellular Models (e.g., ALP activity)
Research in cellular models suggests that strictinin may possess osteogenic potential, as indicated by its effect on alkaline phosphatase (ALP) activity. researchgate.netmdpi.com ALP is an early biomarker of bone formation and plays a crucial role in mineral deposition. mdpi.comnih.gov Studies using human osteoblast (HOb) cells showed that strictinin, at concentrations of 80 and 100 µM, significantly increased ALP activity. mdpi.com At 100 µM, strictinin increased ALP activity by 116.4% compared to the control. mdpi.com Strictinin, along with other compounds, displayed no significant cytotoxicity towards HOb cells at the tested concentrations. researchgate.netmdpi.com This suggests that strictinin may promote osteoblastic differentiation and could warrant further investigation for its potential in supporting bone formation. researchgate.netmdpi.comresearchgate.netphysiology.org
| Compound | Concentration (µM) | ALP Activity (% of Control) | Reference |
| Strictinin | 80 | 112.8 | mdpi.com |
| Strictinin | 100 | 116.4 | researchgate.netmdpi.com |
Effects on Gut Microbiota Composition (mechanistic animal studies)
Studies using animal models have indicated that strictinin supplementation can lead to a beneficial adjustment of the gut microbiota population. mdpi.commdpi.comencyclopedia.pub In a study involving mice treated with potassium oxonate, which induces hyperuricemia, strictinin supplementation was observed to have beneficial effects on the development of gut microbiota. mdpi.com
Analysis of the gut microbiota in these mice showed that while there was no significant difference in the Firmicutes/Bacteroidetes (F/B) ratio among the groups, strictinin treatment led to changes in the abundance of specific bacterial species. mdpi.com For instance, the abundance of Staphylococcus sciuri was significantly reduced in the gut microbiota of strictinin-treated mice compared to the control group. mdpi.com Staphylococcus sciuri has been associated with autoimmune diseases and anti-microbial resistance. mdpi.com
Furthermore, in potassium oxonate-treated mice, strictinin supplementation significantly reduced the proportions of Ruminococcus gnavus, Ruminococcus gauvreauii, and Roseburia faecis in the gut microbiota compared to the group treated with potassium oxonate alone. mdpi.com These findings suggest that strictinin can alter multiple bacterial species, potentially promoting a healthier gut microbiota composition that may offer protection against inflammatory-related conditions. mdpi.com It has also been suggested that the antihyperuricemia activities of strictinin might be partially attributed to its alteration of the gut microbiota. mdpi.comencyclopedia.pub
Protection Against Radiation-Induced Cellular Damage
Strictinin has demonstrated potential in mitigating radiation-induced cellular damage. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Ionizing radiation, such as that from 137Cs, can cause significant cellular damage through mechanisms including the production of reactive oxygen species (ROS) and the induction of apoptosis. mdpi.comirsn.frnih.gov
Research indicates that strictinin, described as a relatively small ellagitannin, can mitigate radiation-induced inflammation by inhibiting the NF-κB signaling pathway and reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Oxidative stress is often a trigger for inflammation, and inflammatory responses can amplify ROS production, creating a cycle of damage. researchgate.netresearchgate.netresearchgate.net
Studies using HGC-27 cells exposed to 137Cs γ-rays have shown that treatments involving white tea extracts containing strictinin can alleviate oxidative stress, reduce ROS and LDH levels, and increase the activity of antioxidant enzymes such as CAT and SOD. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net These treatments also significantly inhibited apoptosis in irradiated cells. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The radioprotective effects appear to involve the inhibition of the p53/Caspase-3 apoptosis pathway. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Mechanistic Biological Activities of Strictinin
Antiviral Activity Research
Strictinin, an ellagitannin found in various plants, has been the subject of in vitro research to determine its potential antiviral properties. Studies have primarily focused on its effects against influenza viruses and coronaviruses, investigating its ability to inhibit viral replication and exploring the underlying mechanisms of action.
Inhibition of Influenza A and B Viruses (in vitro studies)
In vitro studies have demonstrated that strictinin can prevent the replication of human, avian, and swine influenza A viruses (IAVs) at non-toxic concentrations. nih.gov Research indicates that the compound effectively inhibits viral replication in a dose-dependent manner when introduced to Madin-Darby canine kidney (MDCK) cells concurrently with the IAV inoculation. nih.gov The 50% inhibitory concentrations (IC50) for various IAVs were found to range from 0.09 to 0.28 μM. nih.gov In addition to its effects on influenza A viruses, strictinin has also demonstrated antiviral activity against the influenza B virus in vitro. nih.gov
Table 1: In Vitro Inhibitory Activity of Strictinin against Influenza A Viruses
| Virus Strain | 50% Inhibitory Concentration (IC50) (μM) |
| Influenza A Viruses (General) | 0.09 ± 0.021 to 0.28 ± 0.037 |
Data sourced from focus-forming assays in in vitro studies. nih.gov
Anti-Coronavirus Activity (e.g., Mouse Hepatitis Virus)
The antiviral effects of strictinin have also been evaluated against coronaviruses, using the mouse hepatitis virus (MHV), a β-coronavirus, as a research model. mdpi.comnih.govresearchgate.net In these studies, treatment with strictinin at a concentration of 100 μM was shown to completely eliminate MHV infection in mouse L cells. mdpi.comnih.gov This inhibitory effect was observed through a significant reduction in viral plaque formation, a decrease in the expression of the viral nucleocapsid protein, and lower production of viral progeny. mdpi.comnih.gov At a lower concentration of 20 μM, strictinin still resulted in a significant inhibition of plaque formation, reducing it to less than 25% of the mock-treated group. mdpi.com
Proposed Mechanisms of Antiviral Action (e.g., interference with viral entry, replication steps)
Research into the mechanisms of strictinin's antiviral activity suggests it acts at multiple stages of the viral life cycle. mdpi.comnih.gov For influenza A virus, studies indicate that strictinin inhibits IAV-induced hemifusion, a critical step for the virus to fuse with the host cell membrane. nih.gov However, it does not appear to inhibit receptor binding or the sialidase activity of the virus. nih.gov The timing of drug addition is crucial; significant antiviral activity was observed only when strictinin was added at the same time as the virus, with no notable effect when cells were treated before or after viral inoculation. nih.gov
In studies with mouse hepatitis virus (MHV), the mechanism appears to involve interference with both viral entry and subsequent replication steps. mdpi.comnih.gov Significant inhibition of MHV infection was observed when strictinin was introduced during viral adsorption (co-treatment) and after viral entry (post-treatment). mdpi.comnih.gov The inhibitory effect was noted to be more pronounced in the post-treatment group, suggesting a strong interference with critical steps of the viral infection process after the virus has entered the host cell. mdpi.comnih.gov
Antibacterial Activity Investigations
Strictinin has been investigated for its antibacterial properties against various bacterial species, including those relevant to skin health and common pathogens. Research has focused on determining its inhibitory concentrations and understanding the mechanisms through which it exerts its antimicrobial effects.
Inhibitory Effects on Bacterial Growth (e.g., Propionibacterium acnes, Staphylococcus epidermidis, Escherichia coli)
Studies have determined the minimum inhibitory concentrations (MIC) of strictinin against several bacteria. For Propionibacterium acnes and Staphylococcus epidermidis, the MIC values were found to be 250 μM and 2000 μM, respectively. researchgate.netresearchgate.netproquest.comnih.gov While strictinin demonstrates inhibitory activity, its potency against these two bacteria is noted to be considerably weaker than that of antibiotics such as erythromycin. researchgate.netnih.gov Additionally, strictinin isomers extracted from the root of Rosa roxburghii Tratt have been shown to inhibit Escherichia coli, with a determined MIC of 0.125 mg/mL. nih.gov Despite its relatively weak standalone activity in some cases, studies have observed additive or synergistic effects when strictinin is combined with other commercial antibiotics. researchgate.netnih.govencyclopedia.pub
Table 2: Minimum Inhibitory Concentration (MIC) of Strictinin Against Various Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Propionibacterium acnes | 250 μM |
| Staphylococcus epidermidis | 2000 μM |
| Escherichia coli | 0.125 mg/mL (Isomers) |
Data sourced from in vitro antibacterial studies. researchgate.netproquest.comnih.gov
Mechanisms of Antimicrobial Action (e.g., oxidative stress, protein synthesis disorder, enzyme inhibition)
The antimicrobial mechanism of strictinin isomers against E. coli has been linked to the induction of oxidative stress and disorder in protein synthesis. nih.govnih.govencyclopedia.pub Analysis of E. coli treated with strictinin isomers revealed changes in protein expression, including the up-regulation of Metal-binding protein ZinT, 30S ribosomal protein S4, and 50S ribosomal protein L4, and the down-regulation of hydroperoxide reductase subunit C. nih.gov These findings suggest that strictinin inhibits the activity of enzymes essential for bacterial growth and metabolism. nih.gov Furthermore, treatment with strictinin isomers was found to reduce esterase activity within E. coli cells and cause observable ultrastructural changes, such as the bacteria becoming atrophied and contorted with a rough and blurred surface. nih.gov
Synergistic Effects with Established Antibiotics (in vitro)
Strictinin on its own has been shown to possess antibacterial properties, although its potency is modest compared to conventional antibiotics. In vitro studies have determined the minimum inhibitory concentrations (MIC) of strictinin to be 250 μM against Propionibacterium acnes and 2000 μM against Staphylococcus epidermidis nih.govresearchgate.net. While these concentrations are significantly higher than those of many clinically used antibiotics, the true potential of strictinin in antibacterial applications appears to lie in its ability to work synergistically with these established drugs nih.gov.
The synergistic effect of two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is typically defined by an FIC index of ≤ 0.5 nih.gov. Research has demonstrated that when strictinin is combined with various antibiotics, it exhibits both additive (FIC index 0.5 - 4.0) and synergistic effects, enhancing their efficacy against both P. acnes and S. epidermidis nih.gov. This suggests that combining strictinin with standard antibiotics could potentially lower the required therapeutic dose of the antibiotic, which may help in reducing the risk of antibiotic resistance nih.gov.
The table below summarizes the findings from a checkerboard assay analysis, detailing the FIC indices for combinations of strictinin with ten different antibiotics against two bacterial strains.
| Antibiotic | Target Bacterium | FIC Index | Interpretation |
|---|---|---|---|
| Ampicillin | P. acnes | 0.5 - 1.0 | Addition |
| Amoxicillin | P. acnes | 0.5 - 1.0 | Addition |
| Ceftazidime | P. acnes | 0.5 - 1.0 | Addition |
| Erythromycin | P. acnes | 0.25 - 0.5 | Synergism |
| Lincomycin | P. acnes | 0.5 - 1.0 | Addition |
| Ofloxacin | P. acnes | 0.25 - 0.5 | Synergism |
| Oxacillin | P. acnes | 0.5 - 1.0 | Addition |
| Piperacillin | P. acnes | 0.5 - 1.0 | Addition |
| Tetracycline | P. acnes | 0.5 - 1.0 | Addition |
| Vancomycin | S. epidermidis | 0.5 - 1.0 | Addition |
Data sourced from Chen et al., 2016. nih.gov
Anti-Obesity Mechanisms
Strictinin has been investigated for its potential role in combating obesity, with research focusing on its ability to interfere with the digestion and absorption of dietary fats.
Inhibition of Pancreatic Lipase (B570770) Activity (in vitro studies)
One of the primary strategies for managing obesity is to reduce the absorption of dietary fat. This is often achieved by inhibiting pancreatic lipase, the key enzyme responsible for hydrolyzing triglycerides in the small intestine. In vitro studies have demonstrated that strictinin is an effective inhibitor of pancreatic lipase. The inhibitory potency of a compound is measured by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%.
| Compound | IC50 Value |
|---|---|
| Strictinin | 90 μg/mL |
By inhibiting pancreatic lipase, strictinin can reduce the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This mechanism suggests that undigested triglycerides would pass through the digestive system, leading to a decrease in caloric intake from fat.
Modulation of Lipid Absorption (mechanistic animal studies)
Building on the in vitro findings, mechanistic animal studies have provided evidence that strictinin can modulate lipid absorption and impact physiological markers of obesity. In an anti-obesity animal model, mice were fed a high-fat diet to induce weight gain and related metabolic changes researchgate.net. Supplementation with strictinin was shown to mitigate these effects.
Research findings indicate that mice on a high-fat diet supplemented with strictinin experienced a reduction in weight gain. Furthermore, the levels of blood triglycerides and cholesterol, which were elevated in mice consuming the high-fat diet, were lowered with strictinin supplementation researchgate.net. A key observation was the effect on adipocytes (fat cells) in the epididymal fat pads. The high-fat diet caused a substantial enlargement of these adipocytes, but this enlargement was significantly reduced in the mice that also received strictinin researchgate.net. This reduction in adipocyte size and blood triglyceride levels points towards a mechanism involving decreased absorption of dietary fat from the intestine researchgate.net.
| Parameter | Observation with Strictinin Supplementation |
|---|---|
| Weight Gain | Reduced |
| Blood Triglyceride Level | Reduced |
| Blood Cholesterol Level | Reduced |
| Adipocyte Size | Decreased |
Data sourced from an animal model study. researchgate.net
Antihyperuricemia Mechanisms
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout. Strictinin exhibits antihyperuricemic properties through a dual mechanism: direct inhibition of the enzyme responsible for uric acid production and attenuation of the associated inflammatory response.
Inhibition of Xanthine (B1682287) Oxidase Activity (in vitro and cellular models)
Uric acid is the final product of purine (B94841) metabolism in humans, and its synthesis is catalyzed by the enzyme xanthine oxidase (XO). This enzyme facilitates the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, xanthine to uric acid. Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for lowering uric acid levels.
In cellular models, strictinin has demonstrated a significant ability to reduce xanthine oxidase activity. Studies using AML12 mouse hepatocytes treated with xanthine to induce uric acid production showed that supplementation with strictinin markedly decreased the activity of xanthine oxidase nih.govresearchgate.net. Consequently, the production of uric acid in these cells was significantly reduced nih.govresearchgate.net.
Attenuation of Inflammation via NLRP3 Pathway Inactivation
Beyond uric acid overproduction, hyperuricemia and the subsequent deposition of monosodium urate crystals trigger a potent inflammatory response, which is central to the pathology of gout. This inflammation is mediated by the NLRP3 inflammasome, a multi-protein complex in immune cells nih.govfrontiersin.org. Upon activation by danger signals like urate crystals, the NLRP3 inflammasome assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active, secreted forms, driving acute inflammation nih.govfrontiersin.org.
Research has elucidated that strictinin's antihyperuricemia activity is also due to its ability to suppress this inflammatory cascade nih.gov. In xanthine-treated hepatocytes, which showed an increase in inflammation, strictinin supplementation was found to downregulate the entire NLRP3 inflammasome pathway. Specifically, Western blot analyses revealed that strictinin reduced the elevated protein expression of key components of the complex, including NLRP3 itself, the adaptor protein ASC, and both pro-caspase-1 and its active, cleaved form nih.gov. This inhibition of the NLRP3 inflammasome activation effectively blocks the maturation and release of IL-1β, thereby attenuating the inflammatory response nih.govresearchgate.net.
| Protein Component | Effect of Strictinin Supplementation |
|---|---|
| NLRP3 | Expression Reduced |
| ASC | Expression Reduced |
| Caspase-1 (cleaved) | Expression Reduced |
Data sourced from Chen et al., 2023. nih.gov
Anti-Allergic Activity
Strictinin has demonstrated potential anti-allergic effects through its influence on key pathways involved in the allergic inflammatory response. Research in cellular models has highlighted its ability to interfere with signaling cascades that are crucial for the production of immunoglobulin E (IgE), the primary antibody associated with allergic reactions.
Inhibition of Interleukin 4-induced STAT6 Activation (cellular models)
Interleukin-4 (IL-4) is a critical cytokine in the development of allergic responses. It initiates a signaling cascade that leads to the production of IgE by B cells. A key component of this pathway is the Signal Transducer and Activator of Transcription 6 (STAT6). Upon stimulation by IL-4, STAT6 is activated through phosphorylation and then translocates to the nucleus, where it induces the transcription of genes necessary for IgE synthesis.
Research has shown that strictinin can inhibit the IL-4-induced activation of STAT6. Studies using human B cell lines have demonstrated that treatment with strictinin leads to a dose-dependent reduction in the tyrosine phosphorylation of STAT6. This inhibition of STAT6 activation is a crucial mechanism by which strictinin can suppress the downstream events leading to IgE production. By preventing the activation of this key transcription factor, strictinin effectively disrupts the signaling pathway that is essential for the allergic response.
Reduction of Antigen-Specific IgE Production (cellular models)
The production of antigen-specific IgE is a hallmark of allergic sensitization. In animal models of allergy, strictinin has been shown to reduce the production of IgE in response to a specific allergen. For instance, in mice sensitized with ovalbumin, a common model allergen, administration of strictinin resulted in a significant decrease in the levels of ovalbumin-specific IgE.
This effect is a direct consequence of the inhibition of the IL-4/STAT6 signaling pathway. By blocking the activation of STAT6, strictinin prevents the necessary gene transcription required for B cells to switch to producing IgE antibodies. It is noteworthy that in these studies, strictinin's effect was specific to IgE, with no significant impact on the production of other antibody isotypes like IgG and IgM. This specificity underscores its potential as a targeted agent for allergic conditions.
Antidiabetic Activity Research
Strictinin has been investigated for its potential role in managing diabetes through mechanisms that affect carbohydrate digestion and glucose utilization by cells. Research suggests that strictinin and its metabolites may help in controlling blood glucose levels.
Inhibition of α-Glucosidase and α-Amylase
α-Glucosidase and α-amylase are key enzymes in the digestive system responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. The inhibition of these enzymes can delay carbohydrate digestion and consequently lower the post-meal spike in blood glucose levels.
Table 1: In-vitro Inhibitory Activity of Strictinin on Carbohydrate Digesting Enzymes
| Enzyme | Inhibitory Effect Observed |
|---|---|
| α-Glucosidase | Yes |
Enhancement of Glucose Uptake in Adipocytes, Muscle Cells, and Hepatocytes
The uptake of glucose from the blood into peripheral tissues like adipose tissue, muscle, and the liver is a crucial process for maintaining glucose homeostasis. This process is often impaired in diabetic conditions.
Research has indicated that the metabolites of strictinin, specifically urolithin A and urolithin B, can enhance glucose uptake in adipocytes, muscle cells, and hepatocytes. nih.gov This suggests that while strictinin itself may be metabolized in the gut, its breakdown products contribute to its antidiabetic effects by improving glucose utilization in key metabolic tissues. nih.gov The direct effect of strictinin on glucose uptake in these cell types is an area that requires further investigation to provide a complete picture of its mechanism of action.
Table 2: Effect of Strictinin Metabolites on Glucose Uptake in Different Cell Types
| Cell Type | Effect of Urolithin A and Urolithin B |
|---|---|
| Adipocytes | Increased glucose uptake |
| Muscle Cells | Increased glucose uptake |
Antipsoriatic Effects
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes. Recent research has explored the potential of strictinin in mitigating psoriatic inflammation.
In a study utilizing an imiquimod-induced psoriasis-like dermatitis mouse model, strictinin demonstrated significant antipsoriatic effects. mdpi.com Oral administration of strictinin to these mice resulted in a noticeable reduction in the severity of dorsal skin lesions. mdpi.com Histopathological examination revealed that strictinin treatment led to a decrease in epidermal thickness, a key feature of psoriatic skin. mdpi.com
Furthermore, strictinin was found to attenuate the inflammatory response associated with psoriasis. mdpi.com It was observed to reduce the infiltration of inflammatory cells into the skin and modulate the expression of pro-inflammatory cytokines. mdpi.com These findings suggest that strictinin's antipsoriatic activity is mediated, at least in part, by its anti-inflammatory properties. mdpi.com
Table 3: Summary of Antipsoriatic Effects of Strictinin in an Animal Model
| Parameter | Observation |
|---|---|
| Dorsal Skin Lesions | Evident reduction |
| Epidermal Thickness | Significantly reduced |
Suppression of Poly(I:C)-induced IL-8 Production in Human Keratinocytes
Research on the direct effects of isolated strictinin on Poly(I:C)-induced interleukin-8 (IL-8) production in human keratinocytes is specific. However, studies on related compounds and plant extracts provide context for its potential activity. Polyinosinic:polycytidylic acid (Poly(I:C)) is a synthetic analog of double-stranded RNA, a molecular pattern associated with viral infections, and is known to induce inflammatory responses, including the production of IL-8 in keratinocytes. nih.govnih.gov IL-8 is a key chemokine involved in the recruitment of neutrophils and other immune cells to sites of inflammation. nih.gov
While direct evidence for strictinin is limited, a study on ellagitannins, the class of compounds to which strictinin belongs, from Rosa roxburghii demonstrated the suppression of Poly(I:C)-induced IL-8 production in human keratinocytes. researchmap.jp This suggests that strictinin may possess a similar capacity to modulate inflammatory responses in skin cells. The underlying mechanism for this suppression by ellagitannins may involve interference with the signaling pathways activated by Poly(I:C), such as the Toll-like receptor 3 (TLR3) pathway, which leads to the activation of transcription factors like NF-κB, a key regulator of IL-8 gene expression. nih.gov
Attenuation of Inflammatory Activation (mechanistic animal studies)
The anti-inflammatory mechanism of strictinin in this model is thought to involve the modulation of immune responses that drive psoriatic inflammation. While the precise molecular targets were not fully elucidated in this specific study, the attenuation of inflammatory activation suggests an interference with pro-inflammatory signaling pathways. nih.gov Further research into its effects on cytokine production and immune cell function in such models would provide a more detailed understanding of its mechanistic action.
Immunomodulatory Effects
Activation of Macrophage-Like Cells (in vitro)
Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)
Strictinin has been shown to modulate the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in various contexts. Research indicates that strictinin can mitigate radiation-induced inflammation by inhibiting the release of these cytokines. This anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
Furthermore, the antihyperuricemic activity of strictinin has been partly attributed to its anti-inflammatory properties. In a cellular model of hyperuricemia, strictinin was found to decrease inflammation by inactivating the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which can in turn stimulate the production of TNF-α and IL-6.
These findings suggest that strictinin exerts its immunomodulatory effects by targeting key inflammatory pathways, thereby reducing the production of potent pro-inflammatory mediators.
Antioxidant Activity Investigations (molecular and cellular level)
Strictinin has demonstrated significant antioxidant activity at both the molecular and cellular levels. As a polyphenolic compound, its antioxidant properties are largely attributed to its chemical structure, which allows it to scavenge free radicals and chelate metal ions. mdpi.com
In a study investigating its antioxidant effects, strictinin, extracted from green tea leaves, was effective against the peroxidation of linoleic acid in both sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethylammonium bromide (CTAB) micelles. This indicates its ability to inhibit lipid peroxidation in different chemical environments. The same study also demonstrated that strictinin protects low-density lipoprotein (LDL) from oxidation and mitigates the oxidative hemolysis of human red blood cells (RBCs). The experiments used a water-soluble azo initiator, 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH), to induce oxidative stress, and the reaction kinetics were monitored by oxygen uptake.
The research also explored the synergistic antioxidant effect of strictinin with alpha-tocopherol (B171835) (Vitamin E). The findings showed that strictinin can act as an effective antioxidant both alone and in combination with Vitamin E, highlighting its potential to enhance the body's antioxidant defense systems. The efficacy of its antioxidant action was noted to be dependent on the specific reaction medium.
Radioprotective Effects (cellular mechanisms)
Strictinin has been identified as a compound with radioprotective properties, exerting its effects through cellular mechanisms that mitigate the damage caused by ionizing radiation. A key mechanism underlying its radioprotective action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov
Ionizing radiation can induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of inflammatory pathways. The NF-κB pathway is a critical regulator of the cellular response to stress, including radiation, and its activation can lead to the expression of pro-inflammatory and pro-apoptotic genes. By inhibiting the NF-κB pathway, strictinin can help to reduce radiation-induced inflammation and protect cells from programmed cell death. nih.govnih.gov This inhibition helps to maintain cellular integrity and viability following radiation exposure.
The ability of strictinin to modulate this key signaling pathway underscores its potential as a radioprotective agent, offering a mechanism to shield cells from the detrimental effects of ionizing radiation.
Analytical Methodologies for Strictinin Research
Extraction and Purification Techniques for Strictinin from Biological Matrices
The initial and most critical step in studying strictinin is its efficient extraction and purification from the source material, often the leaves of plants like Camellia sinensis (tea). The goal is to isolate strictinin with high purity and yield, free from interfering compounds such as other polyphenols, alkaloids, and pigments.
Solvent extraction is the foundational method for liberating strictinin from the cellular matrix of plants. The choice of solvent is crucial, as strictinin's solubility dictates the efficiency of the extraction. Due to its polar nature, arising from multiple hydroxyl groups, polar solvents are generally employed.
Commonly used solvents include water, ethanol (B145695), and mixtures thereof. Research indicates that the ratio of ethanol to water significantly impacts the extraction yield. For instance, studies on green tea have shown that while strictinin has good solubility in water, the use of ethanol-water mixtures can optimize the extraction process. researchgate.net In one study, a 70% ethanol-water mixture (v/v) was identified as a highly effective condition for extracting strictinin from ground green tea leaves using ultrasonication at 60°C. nih.gov While a pure water extract yielded a high content of strictinin (7.6%), the 70% ethanol extract was selected as a promising condition for subsequent purification steps. researchgate.net The extraction process often involves heating and agitation to enhance the mass transfer of strictinin from the plant material into the solvent. nih.govmdpi.com
| Solvent System | Resulting Strictinin Content in Extract | Notes |
|---|---|---|
| Pure Water | 7.6% | Demonstrates high solubility of strictinin in water. |
| 50% Ethanol | Not specified, but highest among ethanol mixtures | Indicates a good balance for extracting various polyphenols. |
| 70% Ethanol | 4.96% | Selected as optimal for subsequent purification steps. nih.govnih.gov |
| Pure Ethanol | 1.6% | Shows the lowest extraction efficiency. |
Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Advanced separation techniques are required to purify strictinin to a level suitable for structural elucidation, quantification, and bioactivity studies.
Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the analyte. wikipedia.org High-Speed Countercurrent Chromatography (HSCCC) has been successfully applied to the preparative separation of strictinin from green and black tea extracts. nih.gov This technique utilizes a two-phase solvent system to partition compounds based on their differential solubilities in the two immiscible liquid phases. youtube.com Its advantages include high sample recovery and the ability to process gram quantities of crude extract, making it ideal for isolating pure strictinin. nih.govyoutube.com
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. researchgate.netchemrxiv.org In the context of strictinin purification, specialized solid phases can be used to selectively adsorb the target compound or retain impurities while allowing strictinin to pass through. A notable example involves the use of zirconium phosphate (B84403) (ZrP) as a selective adsorbent. nih.govnih.gov In this method, a green tea extract is mixed with ZrP, which selectively binds strictinin. After washing away other compounds, strictinin is desorbed using a dilute acid solution (e.g., 0.4% phosphoric acid). This method significantly increased the purity of strictinin from approximately 5% in the crude extract to over 58% in the final eluate. nih.govnih.gov
Chromatographic Analysis of Strictinin
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying individual components of a mixture. Various chromatographic methods are indispensable for strictinin research.
HPLC is the most widely used technique for the analysis of strictinin. nih.gov It offers high resolution, sensitivity, and reproducibility for quantifying strictinin in various samples, from crude extracts to purified fractions. nih.gov
The typical setup involves a reversed-phase column (most commonly a C18 column) and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid like acetic or phosphoric acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate strictinin from other tea polyphenols like catechins and gallic acid. nih.gov Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, often set at a wavelength around 280 nm where polyphenols exhibit strong absorbance. nih.gov The identity of the strictinin peak is confirmed by comparing its retention time and UV spectrum with that of a purified standard. Quantification is achieved by creating a calibration curve from standards of known concentrations. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Detection | UV Detector at 280 nm |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. researchgate.net These characteristics make UPLC particularly suitable for high-throughput screening of large numbers of samples. When coupled with mass spectrometry (UPLC-MS/MS), it provides a powerful tool for both quantification and structural confirmation of strictinin, even at very low concentrations in complex matrices. mdpi.com The enhanced speed and efficiency of UPLC can reduce analysis time from over 30 minutes with HPLC to just a few minutes, without compromising separation quality.
When larger quantities of pure strictinin are needed for extensive biological testing or for use as an analytical standard, preparative chromatography is employed. chromatographyonline.comrssl.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. springernature.com
Preparative HPLC with a reversed-phase C18 column is a common method for strictinin isolation. springernature.com The crude or partially purified extract is injected onto the column, and fractions are collected as they elute. ed.gov The fractions containing the strictinin peak are then pooled and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the purified compound. rssl.com The purity of the isolated strictinin is subsequently verified using analytical HPLC and other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov High-speed countercurrent chromatography, as mentioned earlier, also serves as an effective preparative technique for isolating gram-scale quantities of strictinin. nih.gov
Spectroscopic Characterization of Strictinin and its Derivatives
The structural elucidation and characterization of strictinin, an ellagitannin found notably in Pu'er tea, rely on a combination of modern spectroscopic techniques. These methodologies provide detailed information regarding its molecular structure, functional groups, and chromophoric properties, which are essential for its identification and analysis in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of complex natural products like strictinin. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established.
While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for strictinin is not readily found in consolidated databases, its characterization is consistently reported in phytochemical studies. The spectra are typically acquired in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄. The expected ¹H NMR spectrum would show characteristic signals for the glucose core, the galloyl moiety, and the hexahydroxydiphenoyl (HHDP) group. Aromatic protons would appear in the downfield region, while the sugar protons of the glucose unit would resonate in the mid-field region.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Key resonances would include those for the ester carbonyl carbons, aromatic carbons of the phenolic rings, and the carbons of the glucose moiety. The chemical shifts are influenced by the electronic environment of each carbon atom, allowing for detailed structural assignment.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Strictinin Functional Moieties
| Functional Moiety | Atom Type | Expected Chemical Shift (ppm) |
|---|---|---|
| Galloyl & HHDP Groups | Aromatic C-H | 6.0 - 8.0 |
| Phenolic O-H | 8.0 - 12.0 (often broad) | |
| Aromatic C | 100 - 150 | |
| Ester C=O | 160 - 175 | |
| Glucose Core | Anomeric C-H (H-1) | 4.5 - 5.5 |
| Other Sugar C-H | 3.0 - 4.5 |
Note: These are general, expected ranges for the constituent parts of a complex tannin like strictinin. Actual values can vary based on solvent and specific intramolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight of strictinin and providing structural information through fragmentation analysis. Techniques such as High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC/MS), are employed to ascertain the elemental composition with high accuracy. The molecular formula for strictinin is C₂₇H₂₂O₁₈, corresponding to a molecular weight of 634.45 g/mol . In electrospray ionization (ESI) mass spectrometry, strictinin is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode, with a mass-to-charge ratio (m/z) of 633.
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, are used to gain further structural insights. While a detailed, universally accepted fragmentation pathway for strictinin is not extensively published, the fragmentation of ellagitannins generally involves characteristic losses. These include the cleavage of ester bonds, leading to the loss of galloyl (152 Da) or gallic acid (170 Da) moieties, and cleavages within the HHDP and glucose units. The fragmentation pattern serves as a molecular fingerprint that can aid in the identification of strictinin and its derivatives in complex mixtures.
Table 2: Key Mass Spectrometry Data for Strictinin
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₂₇H₂₂O₁₈ | - |
| Monoisotopic Mass | 634.0806 Da | HRMS |
| Observed Ion (Negative Mode) | [M-H]⁻ | ESI-MS |
| m/z of Observed Ion | 633 | ESI-MS |
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectroscopy is a widely used technique for the detection and quantification of phenolic compounds, including strictinin. thermofisher.com The absorption of UV light by strictinin is due to the π → π* electronic transitions within the aromatic rings of the galloyl and HHDP groups. The resulting UV spectrum is characteristic of its structure and can be used for quantitative analysis, particularly as a detection method in High-Performance Liquid Chromatography (HPLC).
The spectrum of strictinin is expected to show strong absorption in the UV region. Based on the spectra of its constituent parts, such as gallic acid which has an absorption maximum (λmax) around 273 nm, and other related tea catechins that absorb maximally between 270 and 280 nm, the λmax for strictinin is anticipated to be in a similar range. ljmu.ac.uk This characteristic absorption allows for its sensitive detection in tea extracts and other botanical samples.
Table 3: Expected UV-Visible Absorption Data for Strictinin
| Parameter | Expected Value |
|---|
| Absorption Maximum (λmax) | ~270 - 280 nm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. As a large polyphenolic compound containing numerous hydroxyl groups and ester linkages, the IR spectrum of strictinin displays several characteristic absorption bands. These bands correspond to the vibrational frequencies of specific bonds within the molecule. tandfonline.com Analysis of tannins by FT-IR spectroscopy reveals a set of common, identifiable peaks that are applicable to strictinin. scielo.org.mxresearchgate.net
Table 4: Characteristic Infrared (IR) Absorption Bands for Strictinin
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups |
| ~1710 - 1735 | C=O stretching | Ester carbonyl groups |
| ~1610 - 1620 | C=C stretching | Aromatic rings |
| ~1510 - 1520 | C=C stretching | Aromatic rings |
| ~1320 - 1380 | O-H bending | Phenolic hydroxyl groups |
| ~1200 - 1300 | C-O stretching | Ester and ether linkages |
| ~1030 - 1080 | C-O stretching | Glucose core |
The broadness of the O-H stretching band is a hallmark of tannins, indicating extensive hydrogen bonding. The strong absorption from the carbonyl groups confirms the ester nature of the linkages between the glucose core and the phenolic acid moieties. The combination of these bands provides a spectroscopic fingerprint for the identification of strictinin. tandfonline.com
Quantitative Determination Methods for Strictinin
Accurate quantification of strictinin in various sources, such as tea leaves and derived products, is crucial for quality control and for correlating its concentration with observed biological activities. This requires the development and validation of robust analytical assays.
Development and Validation of Analytical Assays
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantitative determination of strictinin. researchgate.net The development of such a method involves optimizing chromatographic conditions to achieve good separation of strictinin from other co-occurring phenolic compounds, such as catechins and gallic acid.
A typical assay utilizes a reversed-phase C18 column with a gradient elution system. The mobile phase usually consists of an aqueous solvent (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically performed at a wavelength between 270 and 280 nm, corresponding to the absorption maximum of strictinin.
Method validation is performed according to established guidelines to ensure the reliability of the results. mdpi.comresearchgate.net Key validation parameters include:
Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range.
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), showing low relative standard deviation (RSD) of the measurements.
Accuracy: Determined by recovery studies, where a known amount of strictinin standard is added to a sample matrix and the percentage recovered is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of strictinin that can be reliably detected and quantified, respectively.
Specificity: The ability of the method to exclusively measure strictinin in the presence of other components in the sample matrix.
Table 5: Representative Parameters for a Validated HPLC-UV Method for Polyphenol Analysis
| Validation Parameter | Typical Specification |
|---|---|
| Linearity (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| LOD | ng/mL to low µg/mL range |
| LOQ | ng/mL to low µg/mL range |
Note: These values represent typical targets in analytical method validation for related compounds and are achievable for a well-developed strictinin assay.
More advanced techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offer even higher sensitivity and selectivity for the quantification of strictinin, especially in complex biological matrices. thermoscientific.com
Standardization and Reference Material Considerations
The standardization of analytical methods for strictinin research is crucial for ensuring the accuracy, reproducibility, and comparability of scientific data. This process relies heavily on the availability and proper use of high-quality reference materials. A reference material is a substance or material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.
For strictinin, a primary reference standard would be a highly purified substance with a known chemical structure and purity, confirmed through rigorous analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The establishment of a certified reference material (CRM) for strictinin would involve a comprehensive characterization of its identity, purity, and stability under specified conditions.
In the absence of a commercially available CRM for strictinin, researchers often rely on well-characterized in-house standards. The preparation of such standards involves the isolation and purification of strictinin from a natural source, followed by extensive analytical characterization to establish its purity and identity. The concentration of a secondary standard, which is a substance whose concentration is determined by comparison to a primary standard, must be established relative to a primary standard.
The following table outlines key considerations for the standardization of strictinin and its reference materials:
| Consideration | Description | Analytical Techniques |
| Identity | Confirmation of the chemical structure of strictinin. | NMR, MS, FTIR |
| Purity | Assessment of the percentage of strictinin in the reference material. | HPLC, UPLC, LC-MS |
| Homogeneity | Ensuring that the property of interest is uniform throughout the batch of reference material. | Statistical analysis of multiple subsamples. |
| Stability | Evaluation of the degradation of strictinin under defined storage conditions (e.g., temperature, light, humidity). | HPLC, UPLC to monitor concentration over time. |
| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. | Calibration with primary standards. |
Analysis of Strictinin Degradation Products
Strictinin is known to be susceptible to degradation under certain conditions, particularly exposure to heat. The analysis of its degradation products is essential for understanding its stability and for accurately interpreting experimental results.
Identification of Thermal and Enzymatic Degradation Products (e.g., Ellagic Acid, Gallic Acid)
Research has demonstrated that strictinin is thermally labile. nih.govencyclopedia.pub When subjected to heat, particularly at temperatures above 80°C, strictinin undergoes decomposition. nih.govencyclopedia.pub The primary thermal degradation products of strictinin have been identified as ellagic acid and gallic acid. nih.govnih.govresearchgate.net One study found that strictinin, either in an isolated form or within a tea infusion, completely decomposed into ellagic acid and gallic acid when autoclaved at 121°C for 7 minutes. nih.govnih.govresearchgate.net This degradation is a significant consideration in the processing of materials containing strictinin, such as Pu'er tea. nih.govnih.gov
While thermal degradation pathways are well-documented, information on the specific products of enzymatic degradation of strictinin is less detailed in the available literature. However, as an ellagitannin, it is plausible that strictinin can be metabolized to ellagic acid in the human body. mdpi.com
The following table summarizes the identified degradation products of strictinin:
| Degradation Condition | Degradation Products |
| Thermal (Heating above 80°C) | Ellagic Acid, Gallic Acid |
| Thermal (Autoclaving at 121°C for 7 min) | Ellagic Acid, Gallic Acid |
Methodologies for Monitoring Strictinin Stability in Research Samples
Monitoring the stability of strictinin in research samples is critical to ensure the integrity of experimental data. Several analytical methodologies can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring strictinin stability. This method allows for the separation and quantification of strictinin and its degradation products, ellagic acid and gallic acid, in a given sample over time. By analyzing samples at various time points under specific storage conditions (e.g., different temperatures, light exposure), researchers can determine the rate of strictinin degradation.
In addition to chromatographic techniques, bioassays can be used to indirectly assess the stability and activity of strictinin and its degradation products. For instance, a plaque reduction assay has been utilized to compare the antiviral activity of strictinin before and after thermal degradation. nih.govresearchgate.net Such assays can provide valuable information on how the degradation of strictinin affects its biological properties.
The table below outlines methodologies for monitoring strictinin stability:
| Methodology | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase, allowing for quantification. | Directly measures the concentration of strictinin and its degradation products (ellagic acid, gallic acid) over time to determine degradation kinetics. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides structural confirmation of strictinin and its degradation products, enhancing the accuracy of stability studies. |
| Plaque Reduction Assay | A virological assay used to measure the effect of a substance on the ability of a virus to form plaques. | Indirectly assesses the stability of strictinin by comparing the biological activity of the parent compound to that of its degradation products. nih.govresearchgate.net |
Computational and in Silico Studies of Strictinin
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as strictinin) when bound to a receptor (such as a protein) to form a stable complex. This method estimates the binding affinity and helps identify potential therapeutic targets.
Prediction of Strictinin Binding to Protein Targets
Molecular docking studies have explored the potential binding of strictinin to a range of protein targets implicated in various biological processes. These targets include ROR1, α-glucosidase, α-amylase, pancreatic lipase (B570770), SARS-CoV-2 main protease, and aldose reductase.
Strictinin has shown potential as a ROR1 inhibitor, with in silico docking analysis supporting a strong interaction between strictinin and ROR1. explorationpub.comnih.gov This interaction is proposed as a mechanism by which strictinin may repress cancer cell survival and migration. nih.govmdpi.com
Regarding metabolic enzymes, molecular modeling and docking studies have indicated that strictinin can bind to α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. mdpi.comencyclopedia.pub Strictinin has also been demonstrated to exhibit inhibitory potential against pancreatic lipase, an enzyme crucial for fat digestion. mdpi.comencyclopedia.pub Molecular docking simulations have been used to investigate the interaction between strictinin and pancreatic lipase, suggesting a potential binding to an allosteric site. ebiotrade.comncl.edu.tw
In the context of viral targets, a theoretical study utilizing combined virtual screening and supervised machine learning simulated strictinin's binding to the SARS-CoV-2 spike protein and nucleocapsid. mdpi.com The SARS-CoV-2 main protease (Mpro), vital for viral replication, is another attractive target for inhibitors, and computational studies, including molecular docking, have been employed to identify potential inhibitors. mdpi.comnih.govnih.gov While the provided text does not explicitly state strictinin's docking to the main protease, the general approach of using docking for this target is established. Similarly, aldose reductase, an enzyme involved in diabetic complications, has been a subject of molecular docking studies to identify potential inhibitors. ndpublisher.inresearchgate.netmdpi.com Strictinin's potential interaction with aldose reductase is suggested by its inclusion in the list of targets investigated through computational methods.
Analysis of Ligand-Protein Interactions
Analysis of molecular docking results provides detailed information about the specific interactions between strictinin and its target proteins. These interactions typically involve non-covalent forces such as hydrogen bonding and hydrophobic interactions. cambridgemedchemconsulting.comnih.gov
Studies on the interaction of strictinin with enzymes like α-glucosidase and α-amylase have revealed that hydrogen bonding and hydrophobic interactions play key roles in their binding. researchgate.netmdpi.com For pancreatic lipase, molecular docking suggests that strictinin binds to a hydrophobic pocket formed by specific amino acid residues, including Leu258 and Phe77, at the interface of the enzyme and colipase. ebiotrade.com
Hydrogen bonds are crucial for stabilizing protein-ligand complexes and contribute significantly to binding affinity and selectivity. nih.govmdpi.com Hydrophobic interactions, arising from the tendency of nonpolar molecules or regions to avoid water, are also major contributors to the stability of protein-ligand complexes and are often the most common interactions observed. cambridgemedchemconsulting.comnih.govnih.gov The specific pattern and strength of these interactions at the binding interface are key determinants of the ligand's efficacy. nih.govmdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that extend the insights from molecular docking by simulating the time-dependent behavior of molecular systems. This allows for the study of the stability of protein-ligand complexes and the conformational changes that occur upon binding.
Study of Strictinin-Target Complex Stability and Conformational Changes
MD simulations can provide valuable information about the stability of the complex formed between strictinin and its protein targets over time. These simulations track the movement of atoms and molecules, allowing researchers to observe how the complex behaves in a dynamic environment, such as an aqueous solution. Parameters like Root Mean Square Deviation (RMSD) are often analyzed to assess the stability of the protein-ligand complex. A stable complex typically shows a relatively low RMSD value over the simulation period. researchgate.netplos.org
Understanding Dynamic Interactions at the Molecular Level
Beyond static snapshots provided by docking, MD simulations offer a dynamic view of the interactions between strictinin and its targets. This includes observing how hydrogen bonds and hydrophobic contacts form, break, and rearrange over time. This dynamic perspective is essential for a complete understanding of the binding process and the factors that contribute to the stability and specificity of the interaction. MD simulations can highlight the importance of specific residues and water molecules in mediating these dynamic interactions. frontiersin.orgnih.gov
Quantum Chemical Analysis and Electronic Structure Studies
Quantum chemical analysis and electronic structure studies delve into the electronic properties of strictinin, providing a deeper understanding of its reactivity and interactions at the atomic level. These methods are based on quantum mechanics and can calculate properties such as molecular orbitals, charge distribution, and electrostatic potential.
These studies can help explain why strictinin interacts in a particular way with its targets by analyzing the electronic forces involved. Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as parameters like electronegativity and hardness, calculated using methods like Density Functional Theory (DFT), provide insights into the molecule's reactivity and its propensity to donate or accept electrons. researchgate.netmst.edu While specific quantum chemical studies solely focused on strictinin's electronic structure in the context of its protein interactions are not detailed in the provided search results, the general application of these methods to understand molecular properties and interactions is well-established in computational chemistry. rsc.orgmdpi.comnih.gov Such analyses can complement docking and MD simulations by providing a fundamental understanding of the electronic basis for the observed interactions.
Prediction of Reactivity and Electronic Properties
While specific detailed studies focusing solely on the prediction of strictinin's intrinsic reactivity and electronic properties using advanced computational chemistry methods (like DFT calculations for frontier molecular orbitals, electrostatic potential maps, etc.) were not extensively highlighted in the search results, the foundation for such analyses exists within the broader computational studies. For instance, the optimization of ligand structures for docking involves adding partial charges and energy minimization, which are steps reliant on understanding the electronic distribution and potential reactive sites within the molecule. scispace.compreprints.org Conformational analysis, discussed in the next section, also implicitly involves evaluating the energy landscape influenced by electronic interactions.
Structural Optimization and Conformational Analysis
Structural optimization and conformational analysis are crucial for understanding the preferred three-dimensional arrangement of strictinin, which directly impacts its ability to interact with biological targets. Studies involving molecular docking of strictinin to proteins like ROR1 and SARS-CoV-2 main protease have involved optimizing the strictinin structure and exploring its possible conformations to determine the best binding pose. scispace.compreprints.orgnih.govchemrxiv.org Energy minimization is a standard procedure in preparing ligand structures for docking, ensuring stable conformations are used for interaction calculations. nih.govscispace.compreprints.org
Ellagitannins, including those with HHDP moieties similar to strictinin, exhibit remarkable rigidity in certain bridged structures, while others show conformational flexibility depending on the solvent and temperature. researchgate.net This flexibility can be important for their biological activities. Conformational analysis using techniques like DFT calculation of 1H NMR coupling constants has been applied to ellagitannins to understand their solution-state conformations. researchgate.net The formation of the HHDP bridge in strictinin synthesis has been noted to lock the conformation of certain groups, influencing its properties like resistance to hydrolysis. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (cellular/molecular)
QSAR modeling is an in silico methodology used to build predictive models that relate the chemical structure of compounds to their biological activity. medcraveonline.comresearchgate.net This approach can be applied to strictinin and its analogues to understand which structural features are important for specific cellular or molecular activities. medcraveonline.comresearchgate.net
Development of Predictive Models for Strictinin Analogues' Activities
QSAR models have been developed for various phenolic compounds and flavonoids, including tannins, to predict activities such as antimicrobial, antioxidant, and wound healing properties. medcraveonline.commedcraveonline.com While specific QSAR models focused exclusively on strictinin analogues were not detailed, the principles of QSAR are applicable. By analyzing a dataset of strictinin and its structurally related compounds with known biological activities, molecular descriptors can be calculated and correlated with the observed activities to build predictive models. These models can then be used to estimate the activity of new, untested strictinin analogues. medcraveonline.comresearchgate.net The QSAR Toolbox is an example of a tool that can be used to find analogues and build QSAR models. qsartoolbox.orgfreshdesk.com
Identification of Key Pharmacophoric Features
Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.net Identification of these features for strictinin's activity can be achieved through QSAR modeling and pharmacophore mapping studies. nih.govresearchgate.net By analyzing the structural features of active strictinin analogues and correlating them with activity, key functional groups, spatial arrangements, and electronic properties responsible for binding to a target or eliciting a cellular response can be identified. researchgate.netresearchgate.net This information is crucial for the rational design of new, more potent analogues. researchgate.net
Bioinformatics and Systems Biology Approaches
Bioinformatics and systems biology approaches utilize computational tools and databases to analyze biological data and understand complex biological systems. dntb.gov.ua These methods can be applied to study the interactions of strictinin within a biological context.
Target Prediction and Network Analysis
Target prediction involves using computational methods to identify the potential biological targets that strictinin may interact with. This can be done through various techniques, including reverse docking, ligand-based target prediction, and text mining of scientific literature and databases. For example, in silico analysis suggested that strictinin binds to the receptor tyrosine kinase-like orphan receptor 1 (ROR1), which was further supported by experimental evidence. nih.govresearchgate.netexplorationpub.complos.orgresearchgate.net Strictinin has also been simulated to bind to SARS-CoV-2 spike protein and nucleocapsid in theoretical studies. nih.govresearchgate.netmdpi.com Molecular docking studies have explored strictinin's potential binding to targets like SARS-CoV-2 main protease and enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govchemrxiv.org
Network analysis in systems biology can help to understand how strictinin's interaction with a specific target might affect broader biological pathways and networks. cdutcm.edu.cn By integrating data on strictinin's predicted targets with protein-protein interaction networks and biological pathway databases, researchers can gain insights into the downstream effects of strictinin binding and its potential impact on cellular processes. researchgate.net Studies on the metabolic profiling of tea plants have also utilized network analysis to understand the complex relationships between metabolites, including strictinin, and gene expression levels. nih.govfrontiersin.org
Integration of Omics Data (e.g., metabolomics, transcriptomics, proteomics) to Elucidate Strictinin's Biological Impact
The application of integrated omics approaches, encompassing metabolomics, transcriptomics, and proteomics, is crucial for gaining a comprehensive understanding of the biological impact of compounds like strictinin. While individual omics disciplines provide snapshots of biological systems at the level of metabolites, RNA transcripts, or proteins, their integration allows researchers to explore the intricate interplay between these different molecular layers. mdpi.comnih.gov This holistic perspective can reveal complex biological phenomena and regulatory pathways that might not be apparent from analyzing single omics datasets in isolation. mdpi.comresearchgate.net
Integrating transcriptomics and metabolomics data, for instance, can help in uncovering critical regulatory pathways and networks influenced by a compound. mdpi.com Methodologies for integrating these datasets include correlation-based approaches, pathway analysis, and network analysis. mdpi.combiostrand.ainih.gov These methods facilitate the identification of relationships between gene expression patterns and changes in metabolite profiles, providing insights into how strictinin might be affecting metabolic processes through the modulation of gene activity. Similarly, combining transcriptomics and proteomics data can elucidate the connection between gene expression levels and protein abundance, offering a more complete picture of the molecular machinery affected by strictinin. mdpi.com
Research findings leveraging omics integration can provide detailed insights into strictinin's mechanisms of action. Although specific integrated omics studies solely focused on strictinin were not extensively detailed in the search results, the principles and methodologies of multi-omics integration are broadly applicable to studying the biological effects of various compounds. mdpi.comnih.govfrontiersin.orgaimed-analytics.com For example, an integrated approach based on metabolomics and other omics has been highlighted as warranted for understanding the effects of compounds, as individual omics alone may not provide a comprehensive view. researchgate.net Studies utilizing omics have revealed how compounds can affect critical cellular pathways, leading to changes at epigenetic, transcriptional, and post-translational levels. nih.gov
The integration of multi-omics data is facilitated by advancements in analytical capabilities and the processing of large datasets. frontiersin.org Computational and statistical methods are essential for analyzing multi-omics data, including univariate and multivariate analyses, correlation networks, and machine learning techniques. nih.gov These tools enable researchers to identify patterns, correlations, and interactions across different omics layers, which are vital for elucidating the biological impact of strictinin in a comprehensive manner.
While specific data tables directly linking strictinin to integrated omics findings were not retrieved, the general application of these methods in biological research suggests the potential for future studies on strictinin. The power of multi-omics lies in its ability to build a more complete understanding of biological systems and their regulation, which is crucial for fully characterizing the effects of bioactive compounds. aimed-analytics.comfrontlinegenomics.com
Biotechnological and Sustainable Production of Strictinin
Cell Culture and Plant Tissue Culture for Strictinin Production
Plant cell and tissue culture represents a viable platform for producing secondary metabolites in a controlled environment, independent of geographical and climatic constraints. mdpi.commdpi.com Since strictinin is a notable component of tea plants (Camellia sinensis), cell suspension cultures of this species are a logical starting point for in vitro production. nih.govresearchgate.netsmujo.idmdpi.com Studies have successfully established Camellia sinensis cell cultures for the production of other related polyphenols, such as catechins and tannins, demonstrating the feasibility of this system for producing complex phenolic compounds. mdpi.comresearchgate.net This approach allows for the continuous and reliable supply of phytochemicals, free from the interfering compounds often found in field-grown plants. mdpi.com
The productivity of plant cell cultures is highly dependent on the optimization of various physical and chemical parameters. To enhance the yield of strictinin, a systematic optimization of the culture conditions is essential. Key factors include the composition of the culture medium, plant growth regulators, pH, temperature, light, and aeration. semanticscholar.org For instance, in Camellia sinensis cell cultures, specific concentrations of auxins and cytokinins are crucial for stimulating biomass growth and the production of phenolic compounds. mdpi.com
Table 1: Key Parameters for Optimization of Strictinin Production in Plant Cell Culture
| Parameter | Description | Potential Optimization Strategy for Strictinin |
|---|---|---|
| Basal Medium | Provides essential macro- and micronutrients, vitamins, and a carbon source (e.g., sucrose). | Testing different standard media (e.g., MS, Gamborg's B5) and adjusting nutrient concentrations to favor the shikimate pathway, which produces strictinin precursors. |
| Plant Growth Regulators | Hormones like auxins and cytokinins that control cell division and differentiation. | Varying the ratio and concentration of auxins (e.g., IBA) and cytokinins (e.g., BA) to find a balance between cell growth and secondary metabolite synthesis. mdpi.com |
| pH | Affects nutrient uptake and enzyme activity. | Maintaining an optimal pH range (typically 5.5-6.0) through regular monitoring and adjustment. |
| Temperature | Influences metabolic rates and enzyme kinetics. | Determining the optimal temperature for both biomass accumulation and strictinin synthesis, likely between 20-28°C. |
| Light Conditions | Light can act as a stressor or regulator for certain biosynthetic pathways. | Evaluating the effect of different light intensities and photoperiods, as phenolic production is often light-dependent. |
| Inoculum Density | The initial amount of cells transferred to a new culture. | Optimizing the starting cell density to ensure rapid growth without premature nutrient depletion. mdpi.com |
Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. phcogrev.comnih.gov Elicitors are compounds that trigger defense responses in plant cells, often leading to the upregulation of biosynthetic pathways for protective compounds like tannins. researchgate.net These elicitors can be of biological (biotic) or non-biological (abiotic) origin. The application of elicitors at the appropriate concentration and time during the culture cycle can significantly increase the accumulation of target compounds.
Biotic elicitors include polysaccharides like chitin and pectin, or crude extracts from fungi and bacteria. nih.govnih.govmdpi.com Abiotic elicitors encompass physical stressors like UV radiation and chemical stressors such as heavy metal salts and signaling molecules like jasmonic acid and salicylic acid. nih.gov For a compound like strictinin, which is part of the plant's defense system, elicitation is a particularly promising strategy.
Table 2: Potential Elicitation Strategies for Enhanced Strictinin Production
| Elicitor Type | Specific Examples | Mechanism of Action |
|---|---|---|
| Biotic (Polysaccharides) | Chitin, Pectin, Yeast Extract, Fungal Cell Wall Fragments | Mimic pathogen attack, activating defense-related genes and pathways, including those for phenylpropanoids and tannins. nih.govmdpi.com |
| Biotic (Signaling Molecules) | Jasmonic Acid (JA), Methyl Jasmonate (MeJA) | Key signaling molecules in plant defense pathways that can induce the expression of genes involved in secondary metabolism. |
| Abiotic (Chemical) | Salicylic Acid (SA), Silver Nitrate (AgNO₃), Copper Sulfate (B86663) (CuSO₄) | Induce oxidative stress and defense responses, leading to the accumulation of protective phenolic compounds. |
| Abiotic (Physical) | UV-B Radiation, Osmotic Stress (e.g., high sucrose) | Act as environmental stressors that stimulate the production of secondary metabolites as a protective measure. |
Metabolic Engineering Approaches
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. nih.gov For strictinin, this can be approached by either enhancing its natural biosynthetic pathway in plants or by transferring the entire pathway into a microbial host for fermentation-based production.
Enhancing strictinin production in its native plants, such as Camellia sinensis, requires a thorough understanding of its biosynthetic pathway. Strictinin is a hydrolyzable tannin, and its synthesis originates from the shikimate pathway. mdpi.comresearchgate.net The key steps involve the formation of gallic acid, its esterification with glucose to form β-glucogallin, further galloylation, and finally, oxidative coupling to form the characteristic hexahydroxydiphenoyl (HHDP) group. nih.govresearchgate.net
Metabolic engineering strategies can focus on overexpressing the genes encoding the rate-limiting enzymes in this pathway or down-regulating competing pathways to channel more precursors towards strictinin.
Table 3: Key Enzymes in Strictinin Biosynthesis as Targets for Metabolic Engineering
| Enzyme | Function in Pathway | Engineering Strategy |
|---|---|---|
| Shikimate Dehydrogenase (SDH) | Catalyzes the formation of gallic acid from a shikimate pathway intermediate. researchgate.net | Overexpression to increase the supply of the core galloyl moiety. |
| UDP-glycosyltransferase (UGT) | Catalyzes the crucial first committed step: the esterification of gallic acid with UDP-glucose to form β-glucogallin. researchgate.netresearchgate.net | Overexpression to pull metabolic flux into the hydrolyzable tannin pathway. |
| β-Glucogallin-dependent Galloyltransferases | Sequentially add more galloyl units to the glucose core, using β-glucogallin as the acyl donor. nih.govnih.gov | Overexpression of specific transferases to build the necessary polygalloylglucose precursor. |
| Laccase-like Phenol (B47542) Oxidase | Catalyzes the intramolecular C-C oxidative coupling of two galloyl groups on a pentagalloylglucose precursor to form the HHDP bridge. nih.gov | Overexpression of the specific oxidase responsible for the final step in forming the ellagitannin structure. |
Heterologous production in well-characterized microorganisms like Escherichia coli or Saccharomyces cerevisiae offers a potentially more rapid and scalable alternative to plant cell culture. mdpi.commdpi.comfrontiersin.org This approach involves transferring all the necessary biosynthetic genes from the plant into the microbial host.
Significant progress has already been made in producing key precursors. Recombinant E. coli strains have been successfully engineered to produce high titers of gallic acid and the key intermediate β-glucogallin directly from glucose. semanticscholar.orgnih.govresearchgate.net This demonstrates the feasibility of establishing the initial part of the pathway in a microbial chassis. The main challenge remains the functional expression of the subsequent plant-derived enzymes, particularly the galloyltransferases and the P450 or laccase-type oxidases, which can be difficult to express in prokaryotic hosts. mdpi.com Overcoming these hurdles through codon optimization, protein engineering, and the selection of suitable microbial hosts is the next frontier for achieving complete heterologous biosynthesis of strictinin.
Biotransformation and Enzymatic Production
Biotransformation utilizes enzymes or whole microbial cells to convert a readily available substrate or precursor into a more valuable product. This can be an effective strategy if a late-stage intermediate in the strictinin pathway can be produced cheaply. For example, a microorganism or an isolated enzyme could be used to perform the final oxidative coupling step on a polygalloylglucose precursor to yield strictinin.
Furthermore, the successful chemical synthesis of strictinin, which involves the intramolecular coupling of gallates, provides a blueprint that could be adapted into a more sustainable enzymatic or chemoenzymatic process. nih.govmdpi.com The enzymes responsible for galloylation and oxidative coupling have been isolated and characterized, opening the door to cell-free enzymatic synthesis. nih.govnih.gov This method would involve combining the necessary precursors (e.g., glucose, gallic acid) with a cocktail of purified enzymes in a bioreactor to synthesize strictinin in a highly controlled and efficient manner. researchgate.net This approach avoids the complexities of cell cultivation and can lead to very high product purity.
Utilization of Biocatalysts for Strictinin Synthesis or Modification
While high-yield total chemical synthesis of strictinin has been successfully achieved through methods like intramolecular coupling of gallates, the focus of green chemistry is shifting towards biocatalysis. nih.govacs.orgnih.gov Biocatalysts, primarily enzymes, offer high specificity and operate under mild conditions, reducing energy consumption and hazardous waste.
The enzymatic synthesis of strictinin is an emerging field of research. The biosynthesis of ellagitannins in plants provides a template for potential biocatalytic strategies. This natural process involves key enzymatic steps, including the esterification of gallic acid to a glucose core, which is mediated by specific acyltransferases and glycosyltransferases. researchgate.net Replicating this pathway in vitro or in a microbial host using isolated or engineered enzymes is a key goal.
Research into the enzymatic modification of related tea polyphenols provides a strong precedent. For instance, enzymes such as polyphenoloxidase (PPO) and peroxidase (POD) are crucial in the natural formation of black tea pigments like theaflavins from catechins. cuny.edu These enzymes have been harnessed in model oxidation systems to synthesize various theaflavlin derivatives, demonstrating the power of biocatalysts to create complex molecules from simpler precursors. cuny.edu A similar approach using oxidoreductases or transferases could potentially be developed for the final coupling steps in strictinin synthesis.
Table 1: Potential Enzyme Classes for Biocatalytic Synthesis of Strictinin This table is based on the known biosynthesis of related hydrolysable tannins and outlines hypothetical roles for key enzyme families in a future biocatalytic pathway for strictinin.
| Enzyme Class | Potential Role in Strictinin Synthesis | Relevant Precursors |
|---|---|---|
| Glycosyltransferases | Catalyzes the initial attachment of a glucose molecule to a gallic acid derivative, forming the core glucoside structure. | UDP-Glucose, Gallic Acid |
| Acyltransferases | Mediates the esterification of additional galloyl groups onto the glucose core, specifically at the C1, C4, and C6 positions. | Galloyl-CoA, Glucogallin derivatives |
| Oxidoreductases (e.g., Laccases, Peroxidases) | Catalyzes the oxidative C-C coupling between two galloyl groups (at the C4 and C6 positions) to form the defining hexahydroxydiphenoyl (HHDP) bridge. | Pentagalloylglucose or related intermediates |
Controlled Enzymatic Degradation for Derivatization
Beyond synthesis, biotechnology offers precise tools for the modification of strictinin to produce other high-value compounds. This process, known as derivatization, can be achieved through controlled enzymatic degradation. While strictinin is known to be thermally unstable, decomposing into ellagic acid and gallic acid at temperatures above 80°C, this method lacks specificity. nih.govnih.govencyclopedia.pub Enzymatic hydrolysis presents a green and highly controlled alternative.
The key enzymes in this process are tannin acyl hydrolases (E.C. 3.1.1.20), commonly known as tannases, and more specifically, ellagitannin acyl hydrolases (EAH). researchgate.netmdpi.comnih.gov These enzymes catalyze the hydrolysis of the ester and depside bonds within ellagitannins like strictinin. nih.govnih.gov The action of EAH specifically cleaves the ester bonds linking the hexahydroxydiphenic acid (HHDP) group to the glucose core. nih.gov Once released, the HHDP group spontaneously undergoes lactonization to form the therapeutically valuable molecule, ellagic acid. nih.govscielo.br
Various microorganisms are known to produce these enzymes, making them ideal candidates for biotechnological processes. Fungi, particularly from the Aspergillus genus (e.g., A. niger, A. oryzae), and various bacteria, including Bacillus species, are potent producers of tannase and EAH. mdpi.comnih.govmdpi.com These microbes can be cultivated through fermentation, and the enzymes can be isolated or used in whole-cell biotransformation systems to convert strictinin-rich materials into ellagic acid and gallic acid. worldwidejournals.com
Table 2: Research Findings on Microbial Production of Ellagitannin-Degrading Enzymes This interactive table summarizes studies on the production of tannase and ellagitannase from various microbial sources, highlighting the conditions and outcomes relevant to the degradation of ellagitannins.
| Microorganism | Enzyme | Fermentation Type | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus niger GH1 | Ellagitannase (EAH) | Solid-State Fermentation (SSF) | Produced EAH using pomegranate husk as a substrate. Optimal enzyme activity was found at pH 5.0 and 60°C. | nih.gov |
| Aspergillus oryzae | Ellagitannin Acyl Hydrolase | Submerged Fermentation | Demonstrated cost-effective production of ellagic acid from forestry by-products, achieving a 17.7% yield. | mdpi.com |
| Rhizopus oryzae | Tannase | Solid-State Fermentation (SSF) | Successfully converted ellagitannins from pomegranate peels to ellagic acid, yielding 79.1 mg. | worldwidejournals.com |
| Bacillus tequilensis K34.2 | Extracellular Tannase | Submerged Fermentation | Isolated from fermented tea leaves; produced the highest extracellular tannase activity (0.60 U/mL) after 48 hours. | mdpi.com |
Advanced Bioprocessing for Scalable Strictinin Production
Moving from laboratory-scale synthesis to industrial production requires robust and scalable bioprocessing platforms. For a complex plant secondary metabolite like strictinin, strategies including plant cell culture and metabolic engineering of microbial hosts are the most promising avenues. These technologies provide a means to achieve a continuous and reliable supply of the compound, independent of geographical and climatic constraints that affect agricultural sourcing. cabidigitallibrary.org
Plant Cell Culture (PCC): PCC is a well-established technology for producing valuable natural products, such as paclitaxel and shikonin. cabidigitallibrary.orgnih.gov This technique involves growing plant cells in a controlled, sterile environment within bioreactors. For strictinin, this would involve establishing cell lines from a high-yielding plant source, such as Camellia sinensis var. assamica (Pu'er tea plant). cabidigitallibrary.org The process begins with creating a callus (an undifferentiated mass of cells) from a plant explant, which is then adapted to grow as a cell suspension in a liquid medium. cabidigitallibrary.org The productivity of these cultures can be optimized by manipulating media components, such as nutrients and plant growth regulators (e.g., auxins and cytokinins), and physical factors like light and temperature. mdpi.comsigmaaldrich.com Large-scale cultivation is performed in specialized bioreactors (e.g., stirred-tank or airlift) designed to accommodate the shear sensitivity and slower growth rates of plant cells. cabidigitallibrary.org
Metabolic Engineering: Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to overproduce a specific compound. nih.govlbl.gov This powerful strategy can be used to create microbial "cell factories" in organisms like Escherichia coli or Saccharomyces cerevisiae (yeast), which are well-understood and grow rapidly in industrial fermenters.
The production of strictinin via metabolic engineering would require:
Elucidation of the Biosynthetic Pathway: Identifying all the plant genes and enzymes responsible for converting primary metabolites into strictinin.
Heterologous Expression: Transferring the identified genes into a suitable microbial host.
Pathway Optimization: Enhancing the metabolic flux towards strictinin by overexpressing rate-limiting enzymes, increasing the supply of precursors (gallic acid, glucose), and eliminating competing metabolic pathways that drain these precursors. nih.govmdpi.com
This approach has been successfully used to produce other complex plant-derived pharmaceuticals, such as artemisinin, demonstrating its immense potential for industrial-scale biomanufacturing. lbl.gov
Table 3: Comparison of Advanced Bioprocessing Strategies for Strictinin Production This interactive table outlines the principles, advantages, and challenges of applying Plant Cell Culture and Metabolic Engineering for the scalable production of strictinin.
| Strategy | Core Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Plant Cell Culture (PCC) | Cultivation of undifferentiated plant cells from a high-yielding species in controlled bioreactors. | - Produces the authentic natural product.
| - Slow cell growth rates.
|
| Metabolic Engineering | Insertion and optimization of the strictinin biosynthetic pathway into a fast-growing microbial host (e.g., yeast, E. coli). | - Rapid biomass accumulation.
| - Complex biosynthetic pathway may be difficult to express functionally.
|
Ecological and Phytochemical Research on Strictinin
Role of Strictinin in Plant Defense Mechanisms
Strictinin, an ellagitannin found in various plant species, plays a significant role in the sophisticated defense systems that plants have evolved to protect themselves from a range of biological and environmental threats. As a secondary metabolite, strictinin is not essential for primary growth and development but is crucial for the plant's survival and interaction with its environment. nih.gov Plants produce a wide array of such compounds to counter attacks from pathogens and herbivores and to cope with adverse environmental conditions. nih.govnih.govmdpi.com
Against Pathogens and Herbivores
Plants are constantly exposed to a variety of pathogens, including viruses and bacteria, and face predation from herbivores. nih.gov Chemical defense, through the production of specialized metabolites like tannins, is a primary strategy to deter these threats. nih.govusda.gov
Strictinin has demonstrated notable activity against various pathogens. Research has identified its function as a key antimicrobial and antiviral agent in the plants that produce it. nih.govmdpi.com Studies have shown that strictinin can inhibit the replication of several influenza viruses, including human, swine, and duck strains. encyclopedia.pub The proposed antiviral mechanism suggests that strictinin may bind to viral particles or surface proteins on the host cell membrane, thereby preventing the virus from entering the cell. mdpi.comencyclopedia.pubmdpi.com
While direct studies on the specific effects of purified strictinin against herbivores are limited, its chemical class—tannins—is widely recognized for its crucial role in anti-herbivore defense. nih.govnih.govusda.gov Tannins are known to deter feeding through their astringent taste and can interfere with the digestion of plant matter by binding to proteins in the herbivore's gut, reducing the nutritional value of the plant tissue. nih.govusda.gov This protein-binding property is a fundamental aspect of how tannins protect plants from being consumed by both invertebrate and vertebrate herbivores. usda.gov Therefore, as an ellagitannin, strictinin is an integral part of this broader chemical defense strategy. nih.gov
| Defense Target | Specific Action of Strictinin | Research Findings |
| Viruses | Inhibition of viral entry | Prevents viral invasion at the initial stage by potentially binding to viral particles or host cell surface proteins. mdpi.comencyclopedia.pubmdpi.com Effective against human, duck, and swine influenza A viruses, influenza B virus, and human parainfluenza virus. encyclopedia.pub |
| Bacteria | Inhibition of growth and biofilm formation | Shows inhibitory potency on the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com Prevents biofilm formation by cariogenic bacteria S. mutans and S. sobrinus. mdpi.com |
| Herbivores | Feeding deterrence and digestion reduction (as a Tannin) | Tannins, including ellagitannins like strictinin, act as a defense by binding to proteins, which reduces the nutritional value for herbivores and deters consumption. nih.govusda.gov |
Response to Abiotic Stressors
Plants frequently encounter abiotic stresses such as drought, high salinity, and extreme temperatures, which can impair physiological functions and threaten survival. nih.govnih.govmdpi.com In response, plants activate complex signaling pathways that lead to metabolic adjustments, including the synthesis of protective secondary metabolites. nih.govresearchgate.net Phenolic compounds, a broad category that includes tannins like strictinin, are often produced in higher quantities under stressful conditions. nih.govnih.gov
These compounds help the plant cope with abiotic stress primarily by mitigating oxidative damage. nih.gov Environmental stressors often lead to the overproduction of reactive oxygen species (ROS) within plant cells, which can damage membranes, proteins, and DNA. nih.gov Phenolic compounds are effective antioxidants that can scavenge these harmful ROS, thereby protecting cellular structures from damage. nih.govnih.gov
Although specific studies detailing the upregulation of strictinin biosynthesis in direct response to particular abiotic stressors are not widely documented, the general mechanism of stress response in plants involves the accumulation of tannins. nih.gov This synthesis of defensive compounds is a key adaptation, as plants under abiotic stress can become more vulnerable to opportunistic pathogens and pests. youtube.com The production of tannins like strictinin can therefore be seen as a preemptive defense measure, ensuring the plant remains protected from biotic threats during periods of environmental hardship. nih.govnih.gov
Strictinin in Plant-Microbe Interactions
Plant-microbe interactions encompass a wide spectrum of relationships, from pathogenic to symbiotic. Strictinin's role in these interactions is primarily understood through its antimicrobial activities, which form a crucial line of defense against pathogenic microorganisms. mdpi.com
The compound's antiviral mechanism is a key aspect of its defensive capability. By potentially interfering with the initial stages of viral infection, strictinin helps to prevent the establishment of disease within the plant. mdpi.comencyclopedia.pub It may achieve this by binding non-specifically to proteins, which could include glycoproteins on the surface of host cells, thus blocking viral entry. mdpi.com This broad-spectrum activity is characteristic of many ellagitannins. mdpi.com
Strictinin's antibacterial properties are also central to its role in mediating interactions with microbes. It has been shown to inhibit the growth of several bacteria. mdpi.comresearchgate.net For example, isomers of strictinin extracted from the root of Rosa roxburghii were found to inhibit Escherichia coli, with the mechanism linked to oxidative stress and disruption of protein synthesis in the bacteria. encyclopedia.pub Furthermore, strictinin can work in concert with other antibacterial agents, suggesting a synergistic role in plant defense. mdpi.com This ability to both directly inhibit microbial growth and enhance the effects of other defenses makes it a versatile component of the plant's immune response.
Allelopathic Effects of Strictinin in Plant Communities
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment. nih.govresearchgate.net These compounds, known as allelochemicals, can have inhibitory or stimulatory effects on neighboring plants. Tannins and other phenolic compounds are frequently cited as potential allelochemicals due to their prevalence in plant tissues and their biological activity. nih.gov
However, specific research focusing on the allelopathic effects of strictinin is not extensively documented in the available scientific literature. While the chemical class to which strictinin belongs is implicated in allelopathy, direct studies to isolate and test the allelopathic potential of strictinin on the germination and growth of other plant species have not been reported. Therefore, a definitive role for strictinin in mediating plant-plant interactions through allelopathy cannot be established based on current findings.
Phytochemistry of Tannin-Rich Plants Containing Strictinin
Strictinin is an ellagitannin, a type of hydrolyzable tannin, that has been identified in a variety of plant species. nih.govmdpi.comnih.gov Its presence is often part of a complex phytochemical profile that includes other tannins and a diverse array of other secondary metabolites.
One of the most notable sources of strictinin is the Pu'er tea plant (Camellia sinensis var. assamica). Unlike many other tea varieties where catechins are the dominant phenolic compounds, certain Pu'er tea varieties contain strictinin as the most abundant phenolic compound. nih.govmdpi.com In these plants, strictinin co-occurs with catechins, such as (-)-epigallocatechin (B1671488) gallate (EGCG). mdpi.com
Strictinin was first identified in the leaves of Casuarina stricta and Stachyurus praecox. nih.govmdpi.com In these species, it was isolated along with several other novel ellagitannins, including casuarinin, casauriin, stachyurin, and casuarictin. nih.govmdpi.com This indicates that strictinin is part of a larger family of related ellagitannins synthesized by these plants.
| Plant Species | Family | Other Co-occurring Phytochemicals |
| Camellia sinensis var. assamica (Pu'er Tea) | Theaceae | Catechins (e.g., EGCG), Theacrine. mdpi.commdpi.com |
| Casuarina stricta | Casuarinaceae | Ellagitannins (Casuarinin, Casuariin, Stachyurin, Casuarictin). nih.govmdpi.com |
| Stachyurus praecox | Stachyuraceae | Ellagitannins (Casuarinin, Casauriin, Stachyurin, Casuarictin). nih.govmdpi.com |
| Rhodomyrtus tomentosa | Myrtaceae | Triterpenoids, Flavonoids, Phenols, Meroterpenoids, Rhodomyrtone. nih.govsemanticscholar.org |
| Callistemon subulatus | Myrtaceae | General Phenolic Compounds. mdpi.com |
| Fragaria × ananassa (Strawberry) | Rosaceae | Flavonoids, Anthocyanins, other Tannins. mdpi.com |
| Platycarya strobilacea | Juglandaceae | Gallic Acid, Ellagic Acid, other Tannins. mdpi.com |
| Rosa roxburghii | Rosaceae | Ellagitannins (Casuarictin), Vitamin C, Flavonoids. encyclopedia.pub |
Future Research Directions and Unaddressed Challenges in Strictinin Studies
Deeper Elucidation of Strictinin Biosynthetic Enzymes and Regulatory Networks
Understanding the complete biosynthetic pathway of strictinin in plants, particularly in high-yielding varieties like Pu'er tea, is a critical area for future research. While some studies have touched upon the biosynthesis of hydrolysable tannins, the specific enzymes and the intricate regulatory networks governing strictinin production are not yet fully characterized. researchgate.net Future research should focus on identifying the genes encoding the enzymes involved in each step of strictinin synthesis, from the initial precursors to the final complex structure. Furthermore, unraveling the transcriptional and post-transcriptional regulatory mechanisms that control the expression and activity of these enzymes is essential. This includes identifying transcription factors, miRNAs, and other regulatory molecules that influence strictinin accumulation. researchgate.netfrontiersin.org Such knowledge would not only provide fundamental insights into plant metabolism but also pave the way for potential biotechnological approaches to enhance strictinin production.
Development of Novel Synthetic Routes for Complex Strictinin Analogues
The chemical synthesis of complex natural products like strictinin and its analogues presents considerable challenges due to their intricate structures and multiple stereogenic centers. iiserpune.ac.inconsensus.app Developing novel and efficient synthetic routes is crucial for producing strictinin and its derivatives in sufficient quantities for research and potential therapeutic applications. Future research should explore innovative synthetic strategies, including asymmetric methodologies and catalytic systems, to achieve high yields and precise stereocontrol. consensus.appekb.eg The development of scalable and cost-effective synthetic methods is also imperative to bridge the gap between laboratory-scale synthesis and industrial production. ekb.eg Furthermore, novel synthetic routes would facilitate the creation of a library of strictinin analogues with modified structures, allowing for structure-activity relationship studies to identify compounds with enhanced potency or altered biological profiles.
Comprehensive Characterization of Strictinin's Interactome at the Cellular Level
Understanding how strictinin interacts with cellular components, including proteins, nucleic acids, and lipids, is fundamental to deciphering its mechanisms of action. A comprehensive characterization of strictinin's interactome at the cellular level is a significant future research direction. This involves identifying the specific cellular targets that strictinin binds to or modulates. Techniques such as affinity purification coupled with mass spectrometry, along with other interactome mapping methods, can be employed to identify strictinin-binding proteins. frontiersin.orgbiorxiv.orgarizona.eduresearchgate.net Investigating the functional consequences of these interactions is equally important, revealing how strictinin binding affects the activity, localization, or stability of its cellular partners. Challenges in this area include the transient nature of some interactions and the need for sensitive and specific methods to capture these dynamic processes within the complex cellular environment. researchgate.net
Application of Advanced Imaging Techniques for Subcellular Localization Studies (in vitro)
Determining the precise subcellular localization of strictinin within cells is crucial for understanding where it exerts its effects. Future in vitro research should leverage advanced imaging techniques to visualize strictinin's distribution at a high resolution. Techniques such as confocal microscopy, super-resolution microscopy, and mass spectrometry imaging can provide detailed information about strictinin's presence in specific organelles or cellular compartments. acs.orgnih.govutdallas.edugla.ac.ukmayoclinic.org For instance, MALDI-MS imaging has shown promise in visualizing strictinin in tissues. acs.org Applying these techniques in various cell types and under different conditions (e.g., treatment duration, concentration) will offer valuable insights into how strictinin is taken up, transported, and compartmentalized within the cell. This information can help to pinpoint the cellular sites where strictinin interacts with its targets and mediates its biological activities.
Exploration of Strictinin's Role in Emerging Biological Paradigms (e.g., autophagy, epigenetics)
Emerging research areas like autophagy and epigenetics are increasingly recognized for their roles in various physiological and pathological processes. Future studies should explore the potential involvement of strictinin in these paradigms. Given strictinin's diverse biological activities, it is plausible that it may influence cellular processes such as autophagy, a critical pathway for cellular recycling and homeostasis. illinois.edu Investigating whether strictinin can induce or modulate autophagy could reveal novel mechanisms underlying its observed effects, such as anticancer or anti-aging properties. nih.govamegroups.org Furthermore, the impact of strictinin on epigenetic modifications, including DNA methylation and histone modifications, warrants investigation. nih.govamegroups.orgmdpi.com As phenolic compounds can modulate epigenetic mechanisms, strictinin may influence gene expression patterns through these pathways, contributing to its long-term biological effects. mdpi.com
Biotechnological Innovations for Cost-Effective and Sustainable Strictinin Production
The increasing interest in strictinin necessitates the development of cost-effective and sustainable methods for its production. Current methods often rely on extraction from plant sources, which can be subject to variations in yield and environmental factors. Future research should focus on biotechnological innovations to improve strictinin production. This could involve developing optimized plant cultivation strategies, exploring endophyte or microbial fermentation systems, or engineering metabolic pathways in suitable host organisms for microbial synthesis of strictinin. procelys.com Challenges include identifying the complete set of biosynthetic genes and efficiently transferring and expressing them in a heterologous system. mdpi.com Biotechnological approaches offer the potential for more controlled, scalable, and environmentally friendly production of strictinin and its analogues. biotecnika.orgringcentral.com
Integration of Multi-Omics Data for Systems-Level Understanding of Strictinin's Effects
To gain a holistic understanding of strictinin's effects, future research should integrate data from multiple omics platforms, including genomics, transcriptomics, proteomics, and metabolomics. cmbio.iobioscipublisher.comnih.govnih.gov This multi-omics approach can provide a systems-level view of how strictinin influences biological processes. By analyzing changes in gene expression, protein profiles, and metabolite levels in response to strictinin treatment, researchers can identify affected pathways and networks. cmbio.iobioscipublisher.comnih.govnih.govscilifelab.se Challenges lie in the integration and interpretation of large, complex datasets generated from different omics technologies. nih.govnih.gov Advanced bioinformatics tools and computational approaches are necessary to identify meaningful correlations and build predictive models of strictinin's biological activities. bioscipublisher.comnih.govscilifelab.se This integrated approach will facilitate the identification of biomarkers, elucidation of complex mechanisms, and ultimately, a more comprehensive understanding of strictinin's impact on biological systems.
Addressing Research Gaps in Comparative Studies of Strictinin from Different Botanical Sources
Strictinin, an ellagitannin, is found in various plant species, although its abundance can differ significantly depending on the source. While it is a minor constituent in most tea plant species, strictinin has been identified as a major phenolic compound in Pu'er tea, sometimes being the most abundant phenolic compound instead of catechins. mdpi.comresearchgate.netresearchgate.net It has also been detected as a minor constituent in other plants such as Callistemon subulatus, strawberries (Fragaria × ananassa Duch.), and Platycarya strobilacea. researchgate.net The empirical therapeutic effects associated with Pu'er tea are often attributed to its high strictinin content. mdpi.com
Despite the recognition of strictinin's presence in diverse botanical sources and its potential biological activities, there are notable research gaps in comparative studies focusing on strictinin derived from these different origins. A comprehensive understanding of how the botanical source influences strictinin content, chemical profile, and biological activity is crucial for its standardized utilization and further pharmaceutical or nutraceutical development.
One significant gap lies in the systematic quantitative analysis of strictinin across a wide range of plant species known to contain this compound. While some studies mention strictinin's presence in various plants, detailed comparative data on concentration levels are limited. For instance, the strictinin content in Pu'er tea can vary significantly depending on the collection area and whether the plants are wild trees or cultivated shrubs, with wild trees generally yielding higher levels. mdpi.com In contrast, strictinin levels in Taiwan oolong tea can be nearly undetectable. mdpi.com More extensive quantitative studies using standardized analytical methods are needed to establish a robust database of strictinin content across different species, cultivars, growing conditions, and plant parts. nih.gov
Furthermore, research is needed to understand the factors contributing to the variation in strictinin content among different sources. These factors can include genetic variations between plant species and cultivars, geographical location, soil composition, climate, harvesting season, and post-harvest processing methods. nih.govoup.com Comparative studies that control for some of these variables could help elucidate their impact on strictinin production and accumulation in plants.
Addressing these research gaps necessitates standardized methodologies for the extraction, isolation, and quantification of strictinin from various plant matrices. Challenges exist in the characterization and isolation of natural organic matter, including ellagitannins like strictinin, due to the complexity of plant extracts. rsc.orgcirad.frresearchgate.net Developing and applying uniform protocols across comparative studies would enhance the reliability and comparability of the data obtained.
Future research should also focus on comparative investigations of the biological activities of strictinin isolated from different sources, as well as the crude extracts containing strictinin. While strictinin has demonstrated various activities such as antiviral, antibacterial, anti-obesity, and antioxidant effects, it is important to determine if the source of strictinin or the presence of co-occurring compounds influences the potency or spectrum of these activities. mdpi.comresearchgate.netresearchgate.netresearchgate.netkjpp.net Comparative biological assays using standardized in vitro and in vivo models would be valuable in this regard.
Q & A
Q. What validated analytical methods are recommended for quantifying Strictinin in plant extracts, and how do their sensitivity parameters compare?
To quantify Strictinin, researchers typically use HPLC-UV or LC-MS/MS with reverse-phase C18 columns (e.g., 5 µm particle size, 250 mm length). Calibration curves should span 0.1–100 µg/mL, with validation for linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.05 µg/mL). Include internal standards like gallic acid to correct for matrix effects . For comparative sensitivity:
| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix Compatibility |
|---|---|---|---|
| HPLC-UV | 0.05 | 0.15 | Plant extracts, serum |
| LC-MS/MS | 0.01 | 0.03 | Complex biological matrices |
Q. How should researchers design dose-response experiments to assess Strictinin’s antioxidant activity in vitro?
Use DPPH or ABTS radical scavenging assays with Trolox as a positive control. Prepare Strictinin solutions in DMSO or ethanol (final solvent concentration ≤1% to avoid cytotoxicity). Test 5–8 concentrations (e.g., 1–100 µM) in triplicate. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) and calculate IC50 values using nonlinear regression. Validate results with ORAC assays for hydrogen peroxide scavenging .
Q. What structural characterization techniques are critical for confirming Strictinin’s identity in novel sources?
Combine NMR spectroscopy (¹H, ¹³C, and 2D HSQC/COSY for glycosidic linkages) with HRMS (negative-ion mode, m/z 633.1034 [M-H]⁻). Compare spectral data with reference libraries (e.g., HMDB, PubChem). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of Strictinin across animal models?
Conduct a systematic meta-analysis using PRISMA guidelines. Extract data on bioavailability, half-life (t½), and Cmax from ≥10 studies. Stratify by species (e.g., rats vs. mice), administration route (oral vs. intravenous), and formulation (free vs. nano-encapsulated). Use mixed-effects models to identify covariates (e.g., metabolic enzyme polymorphisms) and validate with PBPK modeling .
Q. What experimental strategies optimize the regioselective synthesis of Strictinin derivatives for enhanced bioactivity?
Employ microwave-assisted synthesis (100°C, 30 min) with protecting groups (e.g., acetyl for hydroxyl moieties). Monitor reactions via TLC (silica gel 60 F254, ethyl acetate:hexane 3:7). Screen derivatives using molecular docking (PDB: 1XYZ for target proteins) and validate with SPR binding assays (KD < 10 µM threshold). Purity must exceed 95% (HPLC) .
Q. How should researchers evaluate Strictinin’s synergistic effects with other polyphenols in complex matrices?
Use isobolographic analysis or Chou-Talalay combination indices . Prepare fixed-ratio mixtures (e.g., 1:1, 1:3 Strictinin:EGCG) and test in cell-based models (e.g., HepG2 for hepatoprotection). Quantify synergy via CompuSyn software (CI < 1 indicates synergy). Include controls for additive and antagonistic effects .
Data Interpretation & Validation
Q. What statistical approaches are recommended for analyzing Strictinin’s dose-dependent effects in heterogeneous cell populations?
Apply mixed linear models to account for inter-cell variability. Use ANOVA with Tukey’s post-hoc test for multiple comparisons. For non-normal distributions (e.g., viability assays), apply Kruskal-Wallis tests . Report effect sizes (Cohen’s d) and 95% confidence intervals .
Q. How can researchers validate in silico predictions of Strictinin’s metabolic pathways?
Perform in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Identify phase I metabolites via LC-QTOF-MS and compare with CYP450 docking simulations (AutoDock Vina). Confirm enzyme contributions using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Experimental Reproducibility
Q. What protocols ensure batch-to-batch consistency in Strictinin isolation from natural sources?
Standardize extraction (70% ethanol, 60°C, 2 hr) and purification (Sephadex LH-20 column, 30% methanol). Document solvent ratios, temperature (±1°C), and column pressure. Validate purity via HPLC-PDA (λ = 280 nm) and share raw chromatograms as supplementary data .
Q. How should researchers address discrepancies in Strictinin’s reported cytotoxicity thresholds across cancer cell lines?
Replicate experiments using ATCC-validated cell lines (e.g., MCF-7, A549) under standardized conditions (5% CO2, 37°C). Pre-treat cells with P-gp inhibitors (e.g., verapamil) to assess efflux pump effects. Report doubling times and passage numbers to control for genetic drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
